BILB 1941
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
494856-61-0 |
|---|---|
Molecular Formula |
C34H34N4O4 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
(E)-3-[4-[[1-[(3-cyclopentyl-1-methyl-2-pyridin-2-ylindole-6-carbonyl)amino]cyclobutanecarbonyl]amino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C34H34N4O4/c1-38-28-21-24(13-16-26(28)30(23-7-2-3-8-23)31(38)27-9-4-5-20-35-27)32(41)37-34(18-6-19-34)33(42)36-25-14-10-22(11-15-25)12-17-29(39)40/h4-5,9-17,20-21,23H,2-3,6-8,18-19H2,1H3,(H,36,42)(H,37,41)(H,39,40)/b17-12+ |
InChI Key |
JBSNALXXNTWUEC-SFQUDFHCSA-N |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C(=O)NC4=CC=C(C=C4)/C=C/C(=O)O)C(=C1C5=CC=CC=N5)C6CCCC6 |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C(=O)NC4=CC=C(C=C4)C=CC(=O)O)C(=C1C5=CC=CC=N5)C6CCCC6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BILB-1941; BILB 1941; BILB1941; BILB-1941ZW; BILB 1941ZW; BILB1941ZW. |
Origin of Product |
United States |
Foundational & Exploratory
BILB 1941: A Deep Dive into the Mechanism of a Pioneering HCV NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BILB 1941 emerged as a significant milestone in the quest for direct-acting antiviral agents against the Hepatitis C virus (HCV). As a potent, non-nucleoside inhibitor of the viral RNA-dependent RNA polymerase, NS5B, it demonstrated clinical efficacy and paved the way for a deeper understanding of allosteric inhibition of this crucial viral enzyme. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.
Core Mechanism of Action: Allosteric Inhibition of HCV NS5B Polymerase
This compound functions as a non-competitive inhibitor of the HCV NS5B polymerase, the key enzyme responsible for the replication of the viral RNA genome. Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound binds to a distinct, allosteric site known as "thumb pocket 1".[1][2] This binding event induces a conformational change in the enzyme, rendering it catalytically incompetent and thereby halting viral RNA synthesis.
The thumb pocket 1 is a predominantly hydrophobic cavity located approximately 30 Å from the catalytic center of the NS5B polymerase. The binding of this compound to this site is thought to interfere with the intricate conformational changes required for the initiation and elongation steps of RNA synthesis. Structural studies of similar non-nucleoside inhibitors binding to this pocket reveal that the interaction can disrupt the communication between the thumb and finger domains of the polymerase, which is essential for its processivity.
Signaling Pathway of HCV Replication and Inhibition by this compound
The following diagram illustrates the HCV replication cycle and the specific point of inhibition by this compound.
Caption: HCV Replication Cycle and this compound Inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its in vitro potency and clinical pharmacokinetic parameters.
Table 1: In Vitro Activity of this compound
| Parameter | HCV Genotype | Value | Cell Line/Assay Condition |
| EC50 | 1a | 153 nM | HCV Replicon Assay |
| EC50 | 1b | 83 nM | HCV Replicon Assay |
Data sourced from preclinical characterization studies.
Table 2: Clinical Pharmacokinetic Parameters of this compound in HCV Genotype 1 Patients
| Dose (every 8h for 5 days) | Cmax (ng/mL) | AUC0-8h (ng·h/mL) | t1/2 (h) |
| 10 mg | 28.5 | 114 | 2.1 |
| 30 mg | 95.2 | 412 | 2.5 |
| 100 mg | 315 | 1450 | 2.9 |
| 300 mg | 890 | 4560 | 3.5 |
Plasma drug levels were found to be linear up to the 300 mg dose.[1] Higher doses were associated with gastrointestinal intolerance.[1]
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This enzymatic assay is designed to quantify the direct inhibitory effect of a compound on the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant HCV NS5B polymerase (genotype 1b, C-terminally truncated for solubility) is purified from an E. coli expression system.
-
A biotinylated oligo(rU)15 primer is annealed to a poly(rA) template.
-
-
Reaction Mixture:
-
The reaction is typically performed in a 96-well plate in a buffer containing Tris-HCl (pH 7.5), MgCl2, DTT, and KCl.
-
The NS5B enzyme is pre-incubated with varying concentrations of this compound (or control compound) for 15-30 minutes at room temperature.
-
-
Initiation of Reaction:
-
The primer/template duplex and a mixture of ribonucleotides (ATP, CTP, GTP) including [3H]-UTP are added to initiate the reaction.
-
-
Incubation and Termination:
-
The reaction is incubated at 30°C for 1-2 hours.
-
The reaction is stopped by the addition of EDTA.
-
-
Detection:
-
The newly synthesized radiolabeled RNA is captured on a streptavidin-coated scintillation proximity assay (SPA) plate.
-
The radioactivity is quantified using a microplate scintillation counter.
-
-
Data Analysis:
-
The percent inhibition is calculated relative to a DMSO control.
-
IC50 values are determined by non-linear regression analysis of the dose-response curve.
-
Caption: Workflow for NS5B Polymerase Inhibition Assay.
HCV Subgenomic Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (Huh-7).
Methodology:
-
Cell Line:
-
Huh-7 cells harboring a subgenomic HCV replicon (genotype 1b) are used. These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) and a reporter gene, such as firefly luciferase, and a selectable marker like the neomycin resistance gene.
-
-
Compound Treatment:
-
Replicon-containing cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with serial dilutions of this compound (or control compounds) in DMEM supplemented with 10% FBS.
-
-
Incubation:
-
The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
The cell culture medium is removed, and the cells are lysed.
-
A luciferase substrate is added to the cell lysate.
-
The resulting luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.
-
-
Cytotoxicity Assay:
-
In parallel, a cytotoxicity assay (e.g., using a CellTiter-Glo® assay) is performed to determine the effect of the compound on cell viability.
-
-
Data Analysis:
-
EC50 (50% effective concentration) values for the inhibition of HCV replication and CC50 (50% cytotoxic concentration) values are calculated from the respective dose-response curves.
-
The selectivity index (SI) is calculated as CC50 / EC50.
-
Caption: Workflow for HCV Subgenomic Replicon Assay.
Conclusion
This compound was a pioneering non-nucleoside inhibitor of the HCV NS5B polymerase that provided crucial proof-of-concept for the viability of allosteric inhibition as a therapeutic strategy. Although its clinical development was halted due to gastrointestinal intolerance, the insights gained from its mechanism of action, which involves binding to the thumb pocket 1 and inducing a non-productive conformation of the enzyme, have been instrumental in the development of subsequent generations of safer and more potent direct-acting antivirals for the treatment of Hepatitis C. The experimental methodologies detailed herein represent the standard approaches for the characterization of such inhibitors and continue to be relevant in the ongoing search for novel antiviral agents.
References
- 1. Safety, pharmacokinetics and antiviral effect of this compound, a novel hepatitis C virus RNA polymerase inhibitor, after 5 days oral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Medicinal Chemistry of BILB 1941: A Pioneering HCV NS5B Polymerase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Content: This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and medicinal chemistry of BILB 1941, the first thumb pocket 1 allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase to demonstrate antiviral activity in patients.
Introduction: The Challenge of Hepatitis C and the Rise of Direct-Acting Antivirals
Hepatitis C virus (HCV) infection is a global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. A key target for these DAAs is the NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome. The absence of a similar enzyme in humans makes NS5B an attractive and specific target for antiviral therapy.
This compound emerged from a dedicated drug discovery program as a potent, non-nucleoside inhibitor of NS5B. It binds to an allosteric site known as thumb pocket 1, inducing a conformational change in the enzyme that inhibits its function. This document details the scientific journey of this compound, from its discovery to its characterization.
The Target: HCV NS5B Polymerase and Its Allosteric Sites
The HCV NS5B polymerase is a key enzyme in the viral replication cycle, responsible for synthesizing new copies of the viral RNA genome. Structurally, it resembles a right hand with three domains: fingers, palm, and thumb. While the active site is located in the palm domain, several allosteric pockets exist on the enzyme's surface. These pockets, including thumb pocket 1, thumb pocket 2, palm pocket 1, and palm pocket 2, provide opportunities for non-nucleoside inhibitors (NNIs) to bind and modulate the enzyme's activity. This compound is a pioneering inhibitor that targets thumb pocket 1.
HCV Replication Signaling Pathway
The replication of the HCV genome is a complex process that occurs within a specialized intracellular membrane structure called the "membranous web." The NS5B polymerase is the catalytic core of the replication complex. The following diagram illustrates a simplified HCV replication cycle, highlighting the central role of NS5B.
Caption: Simplified HCV replication cycle highlighting the role of NS5B polymerase.
Discovery and Medicinal Chemistry of this compound
The discovery of this compound was the culmination of a structure-guided drug design and optimization program. The initial lead compound was an indole-based molecule with modest activity. Through systematic modifications of the indole scaffold, researchers aimed to improve potency, selectivity, and pharmacokinetic properties.
Drug Discovery Workflow
The workflow for the discovery of this compound involved several key stages, from initial screening to candidate selection. This iterative process is depicted in the following diagram.
Caption: The drug discovery workflow that led to the identification of this compound.
Quantitative Structure-Activity Relationship (SAR) Data
The optimization of the indole scaffold involved extensive SAR studies. The following tables summarize the in vitro activity of this compound and key analogs.
Table 1: In Vitro Potency of this compound and Analogs
| Compound | R1 | R2 | NS5B IC50 (µM) | HCV Replicon EC50 (µM) |
| This compound | Cyclopentyl | 2-pyridyl | 0.021 | 0.35 |
| Analog 1 | Cyclobutyl | 2-pyridyl | 0.045 | 0.89 |
| Analog 2 | Cyclohexyl | 2-pyridyl | 0.033 | 0.62 |
| Analog 3 | Cyclopentyl | Phenyl | 0.150 | > 5 |
| Analog 4 | Cyclopentyl | 3-pyridyl | 0.085 | 1.5 |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value |
| Molecular Weight | 562.67 g/mol |
| LogP | 5.4 |
| Human Plasma Protein Binding | >99% |
| Rat Oral Bioavailability (F%) | 25% |
| Human Cmax (300 mg dose) | ~2 µg/mL |
| Human Tmax (300 mg dose) | ~2 hours |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from a substituted indole core. The following is a representative synthetic scheme based on published literature.
Scheme 1: Synthesis of this compound
-
Step 1: Synthesis of the Indole Core: A substituted aniline is reacted with a keto-ester via a Fischer indole synthesis to generate the core indole structure.
-
Step 2: N-Alkylation and C-Acylation: The indole nitrogen is alkylated with methyl iodide, and the C6 position is acylated to introduce a carboxylic acid group.
-
Step 3: Amide Coupling: The indole-6-carboxylic acid is coupled with 1-aminocyclobutane-1-carboxylic acid using a standard peptide coupling reagent such as HATU.
-
Step 4: Second Amide Coupling: The resulting intermediate is then coupled with (E)-3-(4-aminophenyl)acrylic acid to yield the final product, this compound.
Note: This is a generalized scheme. For detailed experimental conditions, including reagents, solvents, temperatures, and reaction times, please refer to the primary literature.
HCV NS5B Polymerase Inhibition Assay
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.
-
Enzyme and Substrate: Recombinant HCV NS5B polymerase is purified from E. coli. A homopolymeric RNA template (e.g., poly(A)) and a corresponding radiolabeled nucleotide triphosphate (e.g., [³H]-UTP) are used as substrates.
-
Assay Procedure:
-
The test compound (e.g., this compound) is pre-incubated with the NS5B enzyme in an appropriate assay buffer.
-
The polymerization reaction is initiated by the addition of the RNA template and nucleotide triphosphates.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated and collected on a filter plate.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The percent inhibition is calculated relative to a DMSO control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by fitting the dose-response data to a four-parameter logistic equation.
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (Huh-7) that harbors a subgenomic HCV replicon.
-
Cell Line: Huh-7 cells stably expressing an HCV replicon that contains a reporter gene (e.g., luciferase) are used.
-
Assay Procedure:
-
The replicon-containing cells are seeded in 96-well plates.
-
The cells are treated with serial dilutions of the test compound.
-
The plates are incubated for a period of 48-72 hours to allow for HCV replication.
-
The cells are lysed, and the activity of the reporter enzyme (luciferase) is measured.
-
-
Data Analysis: The EC50 value, the concentration of the compound that reduces replicon-driven reporter activity by 50%, is calculated from the dose-response curve. A parallel cytotoxicity assay (e.g., MTS assay) is often performed to ensure that the observed antiviral activity is not due to general cellular toxicity.
Clinical Development and Outcomes
This compound was the first NS5B thumb pocket 1 inhibitor to enter clinical trials. In a study involving patients with chronic HCV genotype 1 infection, this compound demonstrated a dose-dependent reduction in viral load.[1] However, the development of this compound was ultimately halted due to gastrointestinal intolerance at higher doses, which limited its therapeutic window.[1]
Despite its discontinuation, the clinical proof-of-concept established by this compound was a significant milestone. It validated the NS5B thumb pocket 1 as a druggable target and paved the way for the development of second-generation inhibitors with improved potency and safety profiles.
Conclusion
This compound represents a landmark achievement in the field of HCV drug discovery. Its journey from a screening hit to a clinical candidate provided invaluable insights into the medicinal chemistry of indole-based NS5B inhibitors and the therapeutic potential of targeting allosteric sites. While this compound itself did not become a marketed drug, the knowledge gained from its development has had a lasting impact on the design of subsequent generations of highly effective direct-acting antivirals that have transformed the treatment of Hepatitis C. This technical guide serves as a testament to the intricate and iterative process of modern drug discovery and the importance of pioneering molecules like this compound.
References
In Vitro Antiviral Activity of BILB 1941: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BILB 1941 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This document provides a comprehensive overview of the in vitro antiviral activity of this compound, detailing its mechanism of action, inhibitory concentrations against HCV replicons, and the experimental protocols utilized for its characterization. Quantitative data are presented in structured tables for clarity, and key experimental workflows and the mechanism of action are visualized through diagrams. This guide is intended to serve as a technical resource for researchers in the field of antiviral drug development.
Introduction
Hepatitis C virus infection is a major global health concern, and the viral NS5B polymerase is a prime target for antiviral therapy. Non-nucleoside inhibitors (NNIs) of NS5B, such as this compound, bind to allosteric sites on the enzyme, inducing a non-productive conformation and halting viral RNA replication. This compound specifically targets the "thumb pocket 1" of the NS5B polymerase. While it demonstrated antiviral activity against HCV genotype 1 in clinical trials, its development was ultimately halted due to gastrointestinal intolerance at higher doses.[1] Nevertheless, the study of this compound provides valuable insights into the inhibition of HCV NS5B and the development of next-generation NNIs.
Mechanism of Action
This compound is an allosteric inhibitor of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound binds to a distinct pocket located in the thumb domain of the polymerase.[2][3] This binding event is non-competitive with respect to nucleotide triphosphates (NTPs).[2] The binding of this compound to the thumb pocket 1 induces a conformational change in the enzyme, which is thought to prevent the transition from the initiation to the elongation phase of RNA synthesis.[2] This allosteric inhibition effectively blocks the polymerase's ability to synthesize new viral RNA.
Quantitative In Vitro Antiviral Activity
The antiviral potency of this compound has been quantified using cell-based HCV replicon assays. These assays measure the ability of a compound to inhibit viral RNA replication in human hepatoma cells (Huh-7) containing a subgenomic HCV replicon. The key metrics are the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50.
| Compound | HCV Genotype | Replicon Assay EC50 (nM) |
| This compound | 1b | 35 |
| This compound | 1a | 130 |
Table 1: In Vitro Antiviral Activity of this compound in HCV Replicon Assays.
| Compound | Cell Line | Cytotoxicity CC50 (µM) |
| This compound | Huh-7 | >100 |
| This compound | HepG2 | >100 |
| This compound | MRC-5 | >100 |
Table 2: In Vitro Cytotoxicity of this compound.
Experimental Protocols
HCV Replicon Assay
The in vitro antiviral activity of this compound was determined using a stable subgenomic HCV replicon cell line derived from Huh-7 cells.
-
Cell Line: Huh-7 cells stably harboring a bicistronic subgenomic HCV genotype 1a or 1b replicon with a luciferase reporter gene.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and G418 to maintain the replicon.
-
Compound Preparation: this compound is serially diluted in dimethyl sulfoxide (DMSO) and then added to the cell culture medium to achieve final concentrations ranging from picomolar to micromolar. The final DMSO concentration is kept below 0.5%.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a commercial luciferase assay system. The luminescence signal is proportional to the level of HCV RNA replication.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a four-parameter logistic equation.
Cytotoxicity Assay
Cytotoxicity is assessed in parallel to the replicon assay to ensure that the observed antiviral effect is not due to general cell toxicity.
-
Cell Lines: Huh-7, HepG2 (human hepatoma), and MRC-5 (human lung fibroblast) cells.
-
Methodology: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is commonly used.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with the same concentrations of this compound as in the replicon assay.
-
After a 72-hour incubation, the MTS reagent is added to each well.
-
The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan by metabolically active cells.
-
The absorbance at 490 nm is measured using a plate reader.
-
-
Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Resistance Mutations
In vitro studies have identified mutations in the NS5B polymerase that confer resistance to thumb pocket 1 inhibitors. While specific resistance studies for this compound are not extensively detailed in the public domain, mutations in this region, such as M423T/V/I, are known to reduce the susceptibility of the virus to this class of inhibitors. The emergence of such resistant variants is a critical consideration in the development of antiviral therapies.
References
- 1. Safety, pharmacokinetics and antiviral effect of this compound, a novel hepatitis C virus RNA polymerase inhibitor, after 5 days oral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of a Thumb Domain Hepatitis C Virus Nonnucleoside RNA-Dependent RNA Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Specificity of BILB 1941 for Hepatitis C Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BILB 1941, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). The document outlines its mechanism of action, specificity, and potency, supported by quantitative data and detailed experimental protocols. Visual diagrams are included to illustrate key pathways and workflows.
Introduction
This compound is a potent and specific non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA polymerase, an essential enzyme for viral replication.[1][2][3] As a direct-acting antiviral (DAA), it targets the viral enzyme directly, offering a specific therapeutic approach.[4] this compound demonstrated antiviral activity in patients chronically infected with genotype 1 HCV, although its clinical development was halted due to gastrointestinal intolerance at higher doses.[2][3][5] This guide delves into the technical specifics of this compound's interaction with its target and the methodologies used for its characterization.
Mechanism of Action
This compound functions as a non-competitive inhibitor of the HCV NS5B polymerase.[4] It binds to an allosteric site known as "thumb pocket 1" on the enzyme.[5][6][7][8] This binding event induces a conformational change in the polymerase, which in turn inhibits its enzymatic activity, thereby preventing the replication of the viral RNA genome.[4] The NS5B polymerase is an attractive drug target as it is essential for HCV replication and is not present in human cells, thus minimizing off-target effects.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, pharmacokinetics and antiviral effect of this compound, a novel hepatitis C virus RNA polymerase inhibitor, after 5 days oral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Discovery of the first thumb pocket 1 NS5B polymerase inhibitor (this compound) with demonstrated antiviral activity in patients chronically infected with genotype 1 hepatitis C virus (HCV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 9. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to BILB 1941: A Non-Nucleoside Inhibitor of HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
Abstract
BILB 1941 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), a crucial enzyme for viral replication. This document provides a comprehensive technical overview of this compound, encompassing its chemical structure, physicochemical properties, mechanism of action, preclinical antiviral activity, and clinical pharmacokinetic and pharmacodynamic data. Detailed methodologies for key experimental procedures, including chemical synthesis, in vitro enzyme and replicon assays, and clinical trial protocols, are presented to facilitate further research and development in the field of HCV therapeutics.
Chemical Structure and Properties
This compound, with the IUPAC name (E)-3-[4-[[1-[(3-cyclopentyl-1-methyl-2-pyridin-2-ylindole-6-carbonyl)amino]cyclobutanecarbonyl]amino]phenyl]prop-2-enoic acid, is a complex small molecule designed for specific interaction with the HCV NS5B polymerase.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₄N₄O₄ | [2] |
| Molecular Weight | 562.67 g/mol | |
| CAS Number | 494856-61-0 | [2] |
| Appearance | Not specified in literature | |
| Solubility | Not specified in literature | |
| pKa | Not specified in literature | |
| LogP | Not specified in literature |
Mechanism of Action
This compound is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates for the enzyme's active site, this compound binds to an allosteric site known as "thumb pocket 1". This binding induces a conformational change in the enzyme, ultimately hindering its ability to initiate and/or elongate the viral RNA strand, thus inhibiting viral replication.
References
BILB 1941: An In-Depth Analysis of its Antiviral Spectrum Against Hepatitis C Virus Genotypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection remains a significant global health challenge, with a high propensity for chronic infection leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. Among these, inhibitors of the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase, the key enzyme for viral replication, have been a major focus of drug discovery efforts. BILB 1941 is a potent, non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound against various HCV genotypes, detailing the experimental methodologies used for its evaluation and its mechanism of action within the viral life cycle.
Antiviral Spectrum of this compound
The antiviral activity of this compound has been predominantly characterized against HCV genotype 1, the most prevalent genotype in many parts of the world. In vitro studies utilizing HCV replicon systems have demonstrated its potent inhibitory effects.
Quantitative Antiviral Activity
The efficacy of this compound is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication in cell culture.
| HCV Genotype/Subtype | EC50 (nM) | Notes |
| Genotype 1a | 153 | |
| Genotype 1b | 83 | Subtype 1b demonstrates higher sensitivity to this compound compared to 1a. |
| Genotype 2 | Data not available | Non-nucleoside inhibitors generally exhibit reduced activity against genotype 2. |
| Genotype 3 | Data not available | Non-nucleoside inhibitors often show significantly less activity against genotype 3 compared to genotype 1. |
| Genotype 4 | Data not available | Limited public data on the efficacy of this compound against genotype 4. |
| Genotype 5 | Data not available | Limited public data on the efficacy of this compound against genotype 5. |
| Genotype 6 | Data not available | Limited public data on the efficacy of this compound against genotype 6. |
Note: The lack of specific EC50 values for genotypes 2-6 for this compound is common for many early-generation non-nucleoside NS5B inhibitors, which often have a narrow genotypic spectrum.
Experimental Protocols
The primary method for determining the in-vitro antiviral activity of compounds like this compound against different HCV genotypes is the HCV replicon assay .
HCV Replicon Assay: A Detailed Methodology
HCV replicons are self-replicating subgenomic HCV RNA molecules that can be stably maintained and propagated in cultured human hepatoma cells (e.g., Huh-7). They contain the HCV non-structural proteins necessary for RNA replication but lack the structural proteins, rendering them non-infectious.
1. Construction of Genotype-Specific Replicons:
-
Backbone Plasmid: A DNA plasmid containing the HCV subgenomic sequence is used as a template. This typically includes the 5' and 3' untranslated regions (UTRs) and the genes encoding the non-structural proteins (NS3 to NS5B).
-
Reporter Gene: A reporter gene, such as firefly or Renilla luciferase, is often incorporated into the replicon construct. The expression of this reporter is directly proportional to the level of HCV RNA replication, allowing for a quantifiable readout.
-
Selectable Marker: A selectable marker, like the neomycin phosphotransferase gene (neo), is included to allow for the selection of cells that have successfully taken up and are replicating the replicon RNA.
-
Genotype-Specific Sequences: To assess the activity against different genotypes, the non-structural protein-coding regions from various HCV isolates (e.g., genotype 1a, 1b, 2a, etc.) are cloned into the replicon backbone.
-
Adaptive Mutations: For some HCV genotypes, particularly those that replicate less efficiently in cell culture (like some genotype 1a strains), the introduction of specific "adaptive" mutations in the non-structural proteins may be necessary to enhance replication to a level suitable for drug testing.
2. Cell Line Preparation and Transfection:
-
Cell Line: The human hepatoma cell line Huh-7 and its derivatives (e.g., Huh-7.5, Huh-7 Lunet) are most commonly used as they are highly permissive for HCV replication.
-
In Vitro Transcription: The replicon-containing plasmid DNA is linearized and used as a template for in vitro transcription to generate large quantities of replicon RNA.
-
Transfection: The in vitro-transcribed replicon RNA is introduced into the Huh-7 cells via electroporation.
3. Selection of Stable Replicon Cell Lines:
-
Following transfection, the cells are cultured in the presence of a selection agent (e.g., G418 for replicons containing the neo gene).
-
Only cells that are actively replicating the HCV replicon will express the resistance gene and survive.
-
Surviving cell colonies are isolated, expanded, and screened for high levels of replicon replication (e.g., by measuring luciferase activity).
4. Antiviral Compound Testing:
-
Stable replicon-containing cells are seeded into multi-well plates.
-
The cells are then treated with serial dilutions of the antiviral compound (e.g., this compound).
-
A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
The plates are incubated for a set period (typically 48-72 hours).
-
Readout: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luciferase luminescence).
-
Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.
5. Cytotoxicity Assay:
-
In parallel, a cytotoxicity assay is performed on the same cell line to determine the concentration of the compound that is toxic to the host cells (CC50).
-
The selectivity index (SI), calculated as CC50/EC50, is a measure of the therapeutic window of the compound.
Visualizing the Mechanism and Workflow
HCV Replication Cycle and Inhibition by this compound
The following diagram illustrates the key steps of the HCV replication cycle within a hepatocyte and highlights the point of inhibition by this compound.
Caption: The HCV life cycle, showing inhibition of RNA replication by this compound.
Experimental Workflow for Antiviral Testing
This diagram outlines the logical flow of the HCV replicon assay used to determine the antiviral efficacy of compounds like this compound.
Caption: Workflow of the HCV replicon assay for determining antiviral potency.
Conclusion
This compound is a non-nucleoside inhibitor of the HCV NS5B polymerase with demonstrated potent activity against genotype 1, particularly subtype 1b.[1][2] Its efficacy against other HCV genotypes is less characterized and is expected to be lower, a common feature of this class of inhibitors. The HCV replicon system remains the gold standard for the in-vitro evaluation of such direct-acting antivirals, providing a robust and quantifiable method for determining their antiviral spectrum and potency. Further studies would be required to fully elucidate the activity profile of this compound across all major HCV genotypes.
References
Methodological & Application
Application Notes and Protocols for the In Vitro Assessment of BILB 1941, a Hepatitis C Virus NS5B Polymerase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
BILB 1941 is a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). As a critical enzyme in the viral replication cycle, NS5B represents a prime target for antiviral drug development. This compound exhibits antiviral activity by binding to an allosteric site on the polymerase, thereby inhibiting the initiation of RNA synthesis.[1] This document provides detailed protocols for the in vitro evaluation of this compound using both enzymatic and cell-based replicon assays.
Data Presentation
The inhibitory activity of this compound is typically quantified by its 50% effective concentration (EC50) in cell-based assays and its 50% inhibitory concentration (IC50) in enzymatic assays. The following table summarizes representative quantitative data for this compound against different HCV genotypes.
| Assay Type | HCV Genotype | Metric | Value |
| HCV Replicon Assay | Genotype 1a | EC50 | 153 nM |
| HCV Replicon Assay | Genotype 1b | EC50 | 83 nM |
Mechanism of Action: Inhibition of HCV RNA Replication
This compound acts as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside/nucleotide inhibitors that act as chain terminators, this compound binds to an allosteric site on the enzyme. This binding event is thought to induce a conformational change that interferes with the formation of a productive RNA-enzyme complex, ultimately inhibiting the initiation phase of RNA synthesis.[1]
Experimental Protocols
HCV NS5B Polymerase Enzymatic Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified, recombinant HCV NS5B polymerase.
Workflow:
Materials:
-
Recombinant HCV NS5B polymerase (e.g., expressed in E. coli or insect cells)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Assay Buffer (20 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT, 25 mM KCl)
-
Template/Primer: Poly(A)/oligo(U)12 or Poly(C)/oligo(G)12
-
Ribonucleotides (ATP, CTP, GTP, UTP)
-
Radiolabeled nucleotide (e.g., [α-³²P]UTP or [³H]UTP)
-
RNase inhibitor (e.g., RNasin)
-
Stop Solution (e.g., 100 mM EDTA)
-
96-well reaction plates
-
Scintillation counter and consumables
Procedure:
-
Preparation of Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing assay buffer, template/primer (e.g., 10 µg/ml poly(A) and 1 µg/ml oligo(U)12), non-labeled UTP (10 µM), other NTPs, and a radiolabeled UTP (e.g., 10 µCi/ml [α-³²P]UTP).
-
Compound Addition: Add serial dilutions of this compound (typically in DMSO) to the wells. Include wells with DMSO alone as a negative control. The final DMSO concentration should be kept constant across all wells (e.g., 1-5%).
-
Enzyme Addition: Initiate the reaction by adding the purified HCV NS5B polymerase to each well to a final concentration of approximately 50 nM.
-
Incubation: Incubate the reaction plate at room temperature (approximately 22°C) for 1-2 hours.
-
Stopping the Reaction: Terminate the reaction by adding an equal volume of stop solution (100 mM EDTA).
-
Quantification: Transfer the reaction products onto a filter membrane (e.g., DE81), wash away unincorporated nucleotides, and quantify the incorporated radiolabeled nucleotide using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
HCV Replicon Cell-Based Assay
This assay measures the inhibitory effect of this compound on HCV RNA replication within a cellular context using a subgenomic replicon system.
Workflow:
Materials:
-
Huh-7 human hepatoma cells stably harboring an HCV subgenomic replicon (genotype 1a or 1b) expressing a reporter gene (e.g., luciferase).
-
Complete DMEM medium (supplemented with FBS, penicillin/streptomycin, and G418 for selection).
-
This compound (dissolved in DMSO).
-
DMSO (vehicle control).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
Reagents for a cytotoxicity assay (e.g., CellTiter-Glo®).
Procedure:
-
Cell Seeding: Seed the HCV replicon-harboring Huh-7 cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells per well) and allow them to attach overnight.
-
Compound Treatment: The following day, remove the culture medium and add fresh medium containing serial dilutions of this compound. Include wells with DMSO alone as a negative control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
Quantification of HCV Replication:
-
Remove the medium and lyse the cells according to the luciferase assay manufacturer's protocol.
-
Measure the luciferase activity using a luminometer. This signal is proportional to the level of HCV replicon RNA.
-
-
Cytotoxicity Assessment (Parallel Assay):
-
In a separate plate, treat the replicon cells with the same concentrations of this compound.
-
After the incubation period, assess cell viability using a standard method (e.g., CellTiter-Glo®) to determine the 50% cytotoxic concentration (CC50).
-
-
Data Analysis:
-
Calculate the percent inhibition of HCV replication for each concentration of this compound relative to the DMSO control.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Calculate the selectivity index (SI) as the ratio of CC50 to EC50.
-
Concluding Remarks
The described enzymatic and cell-based assays are robust methods for the in vitro characterization of HCV NS5B inhibitors like this compound. The enzymatic assay provides direct evidence of target engagement, while the replicon assay confirms activity in a more physiologically relevant cellular environment. Consistent and reproducible data can be generated by adhering to these detailed protocols.
References
Application Notes and Protocols for BILB 1941 Cell-Based Assay in Huh-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BILB 1941 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. These application notes provide a comprehensive guide for the evaluation of this compound's antiviral activity and cytotoxicity in the human hepatoma cell line, Huh-7, a widely used in vitro model for HCV research. The provided protocols detail the necessary steps for conducting HCV replicon assays and cytotoxicity assessments, essential for determining the compound's efficacy and therapeutic window.
Mechanism of Action
This compound functions as an allosteric inhibitor of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with nucleotide triphosphates at the enzyme's active site, this compound binds to a distinct site on the enzyme, inducing a conformational change that ultimately inhibits its RNA polymerase activity. This allosteric inhibition prevents the synthesis of new viral RNA, thereby halting HCV replication.
Data Presentation
The following table summarizes the reported antiviral activity of this compound in Huh-7 cells harboring HCV replicons. The half-maximal effective concentration (EC50) is a measure of the compound's potency in inhibiting HCV replication. The half-maximal cytotoxic concentration (CC50) reflects the concentration at which the compound induces 50% cell death. The Selectivity Index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic window of an antiviral compound.
| Compound | Cell Line | HCV Genotype | Assay | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Huh-7 | Genotype 1a | Replicon Assay | 153[1] | Not Reported | Not Applicable |
| This compound | Huh-7 | Genotype 1b | Replicon Assay | 83[1] | Not Reported | Not Applicable |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Experimental Workflow: HCV Replicon Assay
Caption: General workflow for the HCV replicon assay.
Experimental Workflow: Cytotoxicity Assay (MTT)
Caption: General workflow for the MTT cytotoxicity assay.
Experimental Protocols
Cell Culture of Huh-7 Cells
Materials:
-
Huh-7 human hepatoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (96-well)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of Huh-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.
-
Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a suitable split ratio (e.g., 1:3 to 1:6).
HCV Replicon Assay
This protocol is designed for Huh-7 cells stably harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).
Materials:
-
Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b)
-
Complete growth medium (as described above)
-
Geneticin (G418) for selection (if applicable)
-
This compound
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells in a 96-well white, clear-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium (without G418 for the assay). Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete growth medium. A typical starting concentration might be 10 µM, followed by 3-fold serial dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Cell Treatment: Add 100 µL of the diluted this compound or vehicle control to the appropriate wells of the 96-well plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control to determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value.
-
Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxicity of this compound in parental Huh-7 cells.
Materials:
-
Huh-7 cells
-
Complete growth medium
-
This compound
-
96-well clear cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well clear plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium and add 100 µL to the respective wells. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the same duration as the replicon assay (48 to 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use a non-linear regression analysis to determine the CC50 value.
-
References
- 1. Effects of barley β-glucan on radiation damage in the human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and antiviral effect of this compound, a novel hepatitis C virus RNA polymerase inhibitor, after 5 days oral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for BILB 1941 Experiments
Application Notes and Protocols for Researchers in Drug Development
This document provides detailed application notes and protocols for conducting experiments with BILB 1941, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. These guidelines are intended for researchers, scientists, and professionals involved in the development of antiviral therapeutics.
Introduction
This compound is an allosteric inhibitor that binds to the "thumb pocket 1" of the HCV NS5B polymerase, a key enzyme in the viral replication cycle.[1][2][3] By binding to this allosteric site, this compound inhibits the polymerase activity, thereby preventing the replication of the viral RNA genome.[4] Clinical studies have demonstrated its antiviral activity against HCV genotype 1.[1][5] However, its development was hampered by gastrointestinal intolerance at higher doses.[1][5]
Mechanism of Action: Inhibition of HCV RNA Replication
The primary mechanism of action of this compound is the inhibition of the HCV NS5B RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of the viral RNA genome. This compound, as a non-nucleoside inhibitor (NNI), does not bind to the active site of the polymerase but rather to an allosteric site known as thumb pocket 1. This binding induces a conformational change in the enzyme, which ultimately inhibits its ability to synthesize new viral RNA.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and clinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Genotype | Value | Assay System | Reference |
| EC50 | 1a | 153 nM | HCV Replicon Assay | [6] |
| EC50 | 1b | 83 nM | HCV Replicon Assay | [6] |
Table 2: Clinical Antiviral Activity of this compound (5-day monotherapy)
| Oral Dose (every 8h) | Number of Patients with ≥1 log10 IU/mL VL Decrease / Total Patients | HCV Genotype | Reference |
| 60 mg | 2 / 8 | 1 | [5] |
| 80 mg | 2 / 8 | 1 | [5] |
| 100 mg | 1 / 8 | 1 | [5] |
| 150 mg | 2 / 7 | 1 | [5] |
| 200 mg | 0 / 8 | 1 | [5] |
| 300 mg | 2 / 8 | 1 | [5] |
| 450 mg | 4 / 5 | 1 | [5] |
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of this compound against HCV replication using a luciferase reporter replicon system.
Materials:
-
Huh-7 cells stably harboring an HCV genotype 1a or 1b subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for selection).
-
This compound stock solution (in DMSO).
-
96-well or 384-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well or 384-well plates at a density that allows for logarithmic growth over the assay period (e.g., 5,000 cells/well for 96-well plates).[7] Incubate at 37°C in a 5% CO2 incubator overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these in culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
-
Treatment: Remove the culture medium from the seeded plates and add the medium containing the different concentrations of this compound. Include appropriate controls: vehicle control (DMSO only) and a positive control (another known HCV inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Plot the luciferase activity against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the EC50 value.
In Vitro HCV NS5B RNA-dependent RNA Polymerase (RdRp) Assay
This protocol outlines an in vitro enzymatic assay to determine the 50% inhibitory concentration (IC50) of this compound against purified HCV NS5B polymerase.
Materials:
-
Recombinant purified HCV NS5B polymerase.
-
RNA template (e.g., homopolymeric template like poly(C)) and corresponding primer (e.g., oligo(G)).
-
Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP (e.g., [α-33P]GTP).
-
Assay buffer (containing Tris-HCl, MgCl2, DTT, KCl).
-
This compound stock solution (in DMSO).
-
Scintillation counter or fluorescence reader.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, RNA template/primer, and rNTPs (including the labeled rNTP).
-
Inhibitor Addition: Add serial dilutions of this compound to the reaction mixture. Include a vehicle control (DMSO) and a positive control.
-
Enzyme Addition: Initiate the reaction by adding the purified HCV NS5B polymerase to the mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection of RNA Synthesis: Separate the newly synthesized radiolabeled or fluorescently labeled RNA from the unincorporated labeled rNTPs (e.g., by precipitation or filter binding).
-
Quantification: Quantify the amount of incorporated label using a scintillation counter or fluorescence reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of the first thumb pocket 1 NS5B polymerase inhibitor (this compound) with demonstrated antiviral activity in patients chronically infected with genotype 1 hepatitis C virus (HCV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 4. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics and antiviral effect of this compound, a novel hepatitis C virus RNA polymerase inhibitor, after 5 days oral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BILB 1941 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BILB 1941 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase.[1] Accurate and consistent preparation of a this compound stock solution is critical for reliable in vitro and in vivo experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of a this compound stock solution, intended for use in research and drug development settings.
Data Presentation
The following table summarizes the key quantitative data for this compound, essential for accurate stock solution preparation.
| Property | Value | Source(s) |
| Molecular Weight | 562.66 g/mol | [2][3] |
| Molecular Formula | C₃₄H₃₄N₄O₄ | [1][4] |
| CAS Number | 494856-61-0 | [1][3] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [5] |
| Known Stock Concentration | 10 mM | [4] |
| Appearance | White to off-white solid | [3] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber or protected from light)
-
Sterile, calibrated pipettes and tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves.
Protocol for Preparing a 10 mM this compound Stock Solution:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Place a sterile, empty microcentrifuge tube on the balance and tare to zero.
-
-
Weighing this compound:
-
Carefully weigh out 5.63 mg of this compound powder into the tared microcentrifuge tube.
-
Calculation: To prepare a 10 mM solution in 1 mL (0.001 L), the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
Mass (g) = 0.010 mol/L x 562.66 g/mol x 0.001 L = 0.0056266 g
-
Mass (mg) = 5.63 mg
-
-
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous or molecular biology grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes until the this compound powder is completely dissolved. A clear solution should be observed.
-
If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Storage of the Stock Solution:
-
For short-term storage (days to weeks), store the stock solution at 4°C, protected from light.[5]
-
For long-term storage (months to years), aliquot the stock solution into smaller, single-use volumes in amber or light-protected sterile tubes and store at -20°C or -80°C.[3][5] This minimizes freeze-thaw cycles which can degrade the compound.
-
Mandatory Visualizations
Workflow for this compound Stock Solution Preparation
Caption: A flowchart outlining the key steps for preparing a this compound stock solution.
Signaling Pathway Inhibition by this compound
Caption: A diagram illustrating the inhibitory action of this compound on the HCV NS5B polymerase.
References
Application Notes and Protocols: BILB 1941 in HCV Replicon Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
BILB 1941 is a potent and specific non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2][3] As a key enzyme in the HCV replication cycle, NS5B polymerase is a prime target for antiviral drug development.[4] this compound binds to an allosteric site on the enzyme known as thumb pocket 1, leading to the inhibition of viral RNA synthesis.[5] This document provides detailed application notes and protocols for the use of this compound in HCV replicon systems, a cornerstone tool for the discovery and characterization of HCV inhibitors.[6][7]
HCV replicon systems are cell-based assays that allow for the study of autonomous HCV RNA replication in a controlled laboratory setting, typically using the human hepatoma cell line Huh-7 and its derivatives.[6][8][9] These systems often incorporate reporter genes, such as luciferase, to provide a quantifiable readout of viral replication, making them amenable to high-throughput screening of antiviral compounds.[1][2][6]
Quantitative Data for this compound
The antiviral activity of this compound has been quantified in various HCV replicon systems. The following tables summarize the key efficacy data for this compound.
Table 1: In Vitro Efficacy of this compound in HCV Replicon Assays
| HCV Genotype | Replicon System | EC50 (nM) | Reference |
| Genotype 1a | Subgenomic Replicon | 153 | [10] |
| Genotype 1b | Subgenomic Replicon | 83-84 | [10] |
Table 2: Clinical Efficacy of this compound Monotherapy (5-day treatment)
| Daily Dose (mg, every 8h) | Patient Cohort (n) | Patients with ≥1 log10 IU/mL Viral Load Reduction (n) | Reference |
| 60 | 8 | 2 | [2][3] |
| 80 | 8 | 2 | [2][3] |
| 100 | 8 | 1 | [2][3] |
| 150 | 7 | 2 | [2][3] |
| 200 | 8 | 0 | [2][3] |
| 300 | 8 | 2 | [2][3] |
| 450 | 5 | 4 | [2][3] |
Note: The clinical trial with this compound was discontinued due to gastrointestinal intolerance at higher doses.[2][3]
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the direct inhibition of the HCV NS5B polymerase. By binding to an allosteric site, it induces a conformational change in the enzyme that prevents the initiation of RNA synthesis. This directly halts the replication of the viral genome.
While HCV infection is known to modulate various host cell signaling pathways, such as Wnt/β-catenin and PI3K/Akt, to create a favorable environment for its replication, the primary role of this compound is to abrogate viral replication.[11][12] The downstream effects on cellular signaling pathways are largely a consequence of the reduction in viral protein expression and replication intermediates, rather than a direct interaction of this compound with host cell signaling components.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 8. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Induced by Chronic Viral Hepatitis: Dependence and Consequences [mdpi.com]
- 12. Oncogenic Signaling Induced by HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application of BILB 1941 in High-Throughput Screening for Hepatitis C Virus Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BILB 1941 is a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). As the first compound targeting the allosteric thumb pocket 1 of the enzyme to demonstrate antiviral activity in patients, this compound serves as a critical reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel anti-HCV therapeutics.[1][2][3] Its specific mechanism of action and well-characterized antiviral profile make it an invaluable tool for assay validation, hit characterization, and structure-activity relationship (SAR) studies. However, its development was ultimately halted due to gastrointestinal intolerance observed at higher doses in clinical trials. This application note provides detailed protocols for the use of this compound in common HTS assays and summarizes its key in vitro properties.
Mechanism of Action
This compound functions as an allosteric inhibitor of the HCV NS5B polymerase. It binds to a distinct site on the enzyme known as thumb pocket 1, which is located approximately 30 Å from the catalytic active site. This binding event induces a conformational change in the enzyme, which is thought to interfere with RNA binding and translocation, thereby inhibiting viral RNA replication. This mechanism is distinct from that of nucleoside/nucleotide inhibitors that compete with natural substrates at the active site.
Data Presentation
The following table summarizes the key in vitro efficacy and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, making it a well-characterized control compound for HTS campaigns.
| Parameter | Value | Assay System |
| EC50 (HCV Genotype 1b Replicon) | 0.035 µM | Huh-7 cells |
| EC50 (HCV Genotype 1a Replicon) | 0.14 µM | Huh-7 cells |
| Caco-2 Permeability (Papp A-B) | 0.2 x 10⁻⁶ cm/s | Caco-2 cell monolayer |
| Caco-2 Permeability (Papp B-A) | 0.3 x 10⁻⁶ cm/s | Caco-2 cell monolayer |
| Efflux Ratio | 1.5 | Caco-2 cell monolayer |
| Human Liver Microsome Stability (T½) | >60 min | Human Liver Microsomes |
| Rat Liver Microsome Stability (T½) | >60 min | Rat Liver Microsomes |
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Experimental Protocols
High-Throughput HCV Replicon Assay
This cell-based assay measures the inhibition of HCV RNA replication within a human hepatoma cell line (Huh-7) that harbors a subgenomic HCV replicon. The replicon RNA contains a reporter gene (e.g., luciferase) that allows for a quantifiable readout of replication levels.
Materials:
-
Huh-7 cells stably expressing an HCV genotype 1b replicon with a luciferase reporter.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418.
-
This compound (positive control).
-
Test compounds.
-
384-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Plating: Seed the Huh-7 replicon cells in 384-well plates at a density of 5,000 cells per well in 40 µL of growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of test compounds and this compound in DMSO. Add 100 nL of the compound solutions to the appropriate wells. The final DMSO concentration should be ≤ 0.5%.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Equilibrate the plates to room temperature. Add 20 µL of luciferase assay reagent to each well.
-
Signal Detection: Measure the luminescence signal using a plate-based luminometer.
-
Data Analysis: Calculate the percent inhibition of HCV replication relative to DMSO-treated controls. Determine the EC50 values by fitting the data to a four-parameter logistic dose-response curve.
Caption: High-throughput HCV replicon assay workflow.
NS5B RNA-Dependent RNA Polymerase (RdRp) Biochemical Assay
This is an in vitro assay that directly measures the enzymatic activity of purified recombinant HCV NS5B polymerase. Inhibition of this activity is a direct measure of a compound's effect on the viral replication machinery.
Materials:
-
Purified recombinant HCV NS5B polymerase.
-
RNA template/primer (e.g., poly(A)/oligo(dT)).
-
Ribonucleotide triphosphates (rNTPs), including a radiolabeled or fluorescently-labeled rNTP (e.g., [³H]-UTP).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 U/mL RNase inhibitor).
-
This compound (positive control).
-
Test compounds.
-
384-well filter plates.
-
Scintillation counter or fluorescence plate reader.
Protocol:
-
Compound Pre-incubation: In a 384-well plate, add test compounds and this compound to the assay buffer.
-
Enzyme Addition: Add purified NS5B polymerase to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the polymerase reaction by adding a mixture of the RNA template/primer and rNTPs (including the labeled rNTP).
-
Incubation: Incubate the reaction mixture for 1 hour at 30°C.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA.
-
Detection: Transfer the reaction mixture to a filter plate to capture the newly synthesized, labeled RNA. Wash the plate to remove unincorporated labeled rNTPs.
-
Signal Quantification: Measure the radioactivity or fluorescence of the captured RNA using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition of NS5B polymerase activity and determine the IC50 values.
In Vitro ADME Assays
This assay is used to predict the intestinal permeability of a compound.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate system for 21-28 days to allow for differentiation and formation of a polarized monolayer.
-
Compound Application: Apply the test compound and control compounds (including this compound) to the apical (A) side of the monolayer.
-
Sampling: At various time points, collect samples from the basolateral (B) side.
-
Bidirectional Permeability: To assess efflux, also apply the compound to the basolateral side and sample from the apical side.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
This assay assesses the metabolic stability of a compound in the presence of liver enzymes.
Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing human or rat liver microsomes, the test compound (and this compound as a control), and phosphate buffer.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent.
-
Analysis: Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.
-
Half-life Calculation: Determine the in vitro half-life (T½) of the compound.
Conclusion
This compound is a well-characterized allosteric inhibitor of HCV NS5B polymerase, making it an essential tool for researchers in the field of anti-HCV drug discovery. Its use as a reference compound in high-throughput screening assays allows for robust assay validation and provides a benchmark for the potency and mechanism of action of novel inhibitors. The detailed protocols and compiled data in this application note are intended to facilitate the effective use of this compound in HTS campaigns and other preclinical studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 3. Discovery of the first thumb pocket 1 NS5B polymerase inhibitor (this compound) with demonstrated antiviral activity in patients chronically infected with genotype 1 hepatitis C virus (HCV) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BILB 1941 in Antiviral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BILB 1941 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] As a key enzyme in the viral replication cycle, NS5B polymerase is a prime target for antiviral therapies. This compound binds to an allosteric site on the enzyme, leading to a conformational change that inhibits its polymerase activity and ultimately suppresses viral replication.[2] These application notes provide a comprehensive overview of the experimental design for studying the antiviral properties of this compound, including detailed protocols for key assays and a summary of its known activity.
Data Presentation
In Vitro Efficacy and Clinical Trial Data
The following tables summarize the in vitro antiviral activity of this compound and the viral load reduction observed in clinical trials.
| Parameter | HCV Genotype 1a | HCV Genotype 1b | Reference |
| EC50 (nM) | 153 | 83 | [3] |
| CC50 (µM) | Not Reported | Not Reported | |
| Selectivity Index (SI = CC50/EC50) | Not Calculable | Not Calculable |
Note: The 50% cytotoxic concentration (CC50) for this compound has not been reported in the reviewed literature, therefore the Selectivity Index could not be calculated.
| This compound Daily Dose | Number of Patients with ≥1 log10 IU/mL Decrease in Viral Load / Total Patients | Reference |
| Placebo | 0 / 16 | [1][4] |
| 180 mg (60 mg every 8h) | 2 / 8 | [1][4] |
| 240 mg (80 mg every 8h) | 2 / 8 | [1][4] |
| 300 mg (100 mg every 8h) | 1 / 8 | [1][4] |
| 450 mg (150 mg every 8h) | 2 / 7 | [1][4] |
| 600 mg (200 mg every 8h) | 0 / 8 | [1][4] |
| 900 mg (300 mg every 8h) | 2 / 8 | [1][4] |
| 1350 mg (450 mg every 8h) | 4 / 5 | [1][4] |
Signaling Pathway and Experimental Workflow
HCV NS5B Polymerase Inhibition and Host Cell Interaction
This compound directly targets the HCV NS5B polymerase, a viral protein. However, the activity of NS5B can be modulated by host cell factors. The cellular kinase Akt has been shown to phosphorylate NS5B, which can regulate its polymerase activity.[5] Understanding this interaction is crucial for a complete picture of the mechanism of action of NS5B inhibitors.
Caption: Mechanism of this compound and the role of host cell Akt kinase in regulating HCV NS5B polymerase activity.
Experimental Workflow for Antiviral Compound Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of an antiviral compound like this compound.
Caption: A generalized workflow for the in vitro evaluation of antiviral compounds targeting HCV.
Experimental Protocols
HCV Replicon Assay
This assay is used to determine the potency of a compound in inhibiting HCV RNA replication within a cellular context.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1a or 1b) expressing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM without G418. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.5%.
-
Treatment: Remove the culture medium from the cells and add 100 µL of the medium containing the diluted this compound. Include a "no drug" (vehicle control) and a "no cells" (background) control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.
NS5B Polymerase Activity Assay (In Vitro)
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase.
-
RNA template/primer (e.g., poly(A)/oligo(dT)).
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³³P]UTP).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
This compound stock solution (in DMSO).
-
Scintillation counter.
Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing the assay buffer, RNA template/primer, and non-radiolabeled rNTPs.
-
Inhibitor Addition: Add the desired concentration of this compound or DMSO (vehicle control) to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the purified NS5B polymerase.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).
-
Quantification: Spot the reaction mixture onto a filter membrane (e.g., DE81), wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of polymerase activity against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay is crucial to determine if the observed antiviral effect is due to the inhibition of viral replication or to the toxicity of the compound to the host cells.
Materials:
-
Huh-7 cells (or another appropriate cell line).
-
Complete DMEM.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, XTT, or a commercial luminescent cell viability assay kit).
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete DMEM.
-
Treatment: Remove the culture medium and add 100 µL of the medium containing the diluted this compound. Include a "no drug" (vehicle control) and a "no cells" (background) control.
-
Incubation: Incubate the plates for the same duration as the replicon assay (48-72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
References
- 1. Safety, pharmacokinetics and antiviral effect of this compound, a novel hepatitis C virus RNA polymerase inhibitor, after 5 days oral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting BILB 1941 solubility issues in DMSO
Welcome to the technical support center for BILB 1941. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on solubility issues in DMSO.
Frequently Asked Questions (FAQs) - Solubility and Handling
Q1: I am having trouble dissolving this compound in DMSO. What is the recommended procedure for preparing a stock solution?
Q2: My this compound solution in DMSO appears clear at room temperature, but a precipitate forms when I store it at -20°C or -80°C. Why is this happening and how can I prevent it?
A2: This phenomenon is known as "freeze-out" and can occur with compounds that have limited solubility, even in a good solvent like DMSO, at lower temperatures. To mitigate this, consider the following:
-
Lower the stock concentration: Preparing a less concentrated stock solution may prevent the compound from reaching its solubility limit at low temperatures.
-
Aliquot and rapid freezing: After preparing the stock solution at room temperature, aliquot it into single-use volumes and freeze them rapidly in liquid nitrogen before transferring to -80°C for long-term storage. This can sometimes prevent the formation of larger crystals.
-
Re-dissolving before use: If a precipitate is observed after thawing, warm the vial to 37°C and vortex until the solution is clear before adding it to your experimental system.
Q3: When I add my this compound DMSO stock solution to my aqueous cell culture medium, a precipitate forms immediately. What causes this and what are the solutions?
A3: This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. Here are several strategies to address this:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your aqueous medium, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) serum-free medium or phosphate-buffered saline (PBS). Mix thoroughly, and then add this intermediate dilution to your final volume of complete medium.
-
Increase Stock Concentration: By using a more concentrated DMSO stock, you can add a smaller volume to your aqueous medium to achieve the desired final concentration of this compound. This keeps the final DMSO concentration low, reducing its potential toxicity to cells and minimizing the solvent-induced precipitation.
-
Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.
-
Vortexing During Dilution: While adding the stock solution to the aqueous medium, gently vortex the tube to ensure rapid and uniform mixing, which can help to keep the compound in solution.
Q4: Can the composition of my cell culture medium affect the solubility of this compound?
A4: Yes, the components of the cell culture medium can influence the solubility of a compound. Factors such as pH, the presence of proteins (like albumin in fetal bovine serum), and salts can all impact the solubility of a small molecule. If you consistently experience precipitation, you might consider the following:
-
Serum Concentration: The protein content in serum can sometimes help to solubilize hydrophobic compounds. Preparing your final dilution in a medium containing the working concentration of serum may improve solubility.
-
pH of the Medium: Ensure your medium is properly buffered and at the correct pH, as the ionization state of a compound, which can affect its solubility, can be pH-dependent.
Quantitative Data Summary
While specific solubility data for this compound in DMSO is not publicly available, the following table provides solubility information for other complex organic molecules in DMSO as a reference.
| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO |
| This compound | 562.66 | Data not available |
| Bilibubin | 584.66 | 3 mg/mL (5.13 mM) |
| Glycochenodeoxycholic acid | 449.60 | 90 mg/mL (200.16 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (pre-weighed)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Methodology:
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the amount of this compound provided by the manufacturer. The molecular weight of this compound is 562.66 g/mol .
-
Calculation Example: For 1 mg of this compound:
-
Moles = 0.001 g / 562.66 g/mol = 1.777 x 10⁻⁶ moles
-
Volume for 10 mM (0.010 mol/L) = 1.777 x 10⁻⁶ moles / 0.010 mol/L = 1.777 x 10⁻⁴ L = 177.7 µL
-
-
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in a 37°C water bath or incubator for 10-15 minutes.
-
Vortex the solution again until it is completely clear and free of any visible particles.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), protected from light.
Protocol 2: General Protocol for a Cell-Based HCV NS5B Polymerase Assay
Materials:
-
HCV replicon-harboring cells (e.g., Huh-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound 10 mM stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Luciferase reporter assay system (if applicable)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the HCV replicon-harboring cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Dilution: a. Thaw an aliquot of the 10 mM this compound stock solution and warm it to room temperature. b. Prepare a series of intermediate dilutions of the this compound stock solution in serum-free medium or PBS. c. Prepare the final working concentrations by further diluting the intermediate solutions into the complete cell culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (e.g., 0.1%).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Assay Readout: At the end of the incubation period, determine the effect of the compound on HCV replication. This can be done by measuring the activity of a reporter gene (e.g., luciferase) or by quantifying viral RNA levels using RT-qPCR.
-
Data Analysis: Normalize the data to the vehicle control to determine the dose-dependent inhibitory effect of this compound.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: General experimental workflow for a cell-based assay.
Technical Support Center: Optimizing BILB 1941 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BILB 1941 in cell-based assays. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. It functions by binding to an allosteric site on the enzyme known as "thumb pocket 1"[1]. This binding event induces a conformational change in the enzyme, ultimately inhibiting its ability to replicate the viral RNA genome.
Q2: What are the reported EC50 values for this compound against different HCV genotypes?
This compound has demonstrated potent antiviral activity, particularly against HCV genotype 1. The reported 50% effective concentration (EC50) values in HCV replicon assays are summarized in the table below.
| HCV Genotype | EC50 (nM) |
| Genotype 1a | 153 |
| Genotype 1b | 83 |
Q3: What is the recommended cell line for assays involving this compound?
The human hepatoma cell line, Huh-7, and its derivatives (e.g., Huh-7-lunet) are the most commonly used and recommended cell lines for HCV replicon assays[2][3][4]. These cells are highly permissive for HCV RNA replication.
Q4: What is the cytotoxicity profile of this compound and its Selectivity Index (SI)?
The Selectivity Index (SI), a crucial measure of a drug's therapeutic window, is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). Without a definitive CC50 value, a precise SI for this compound cannot be calculated. Researchers should experimentally determine the CC50 in their specific cell line and assay conditions to establish the SI. A higher SI value indicates a more favorable safety profile.
Experimental Protocols
Detailed Protocol: HCV Genotype 1b Replicon Assay with Luciferase Reporter in Huh-7 Cells [2][7][8]
This protocol describes a high-throughput assay to determine the anti-HCV activity of this compound using a Huh-7 cell line stably harboring an HCV genotype 1b subgenomic replicon with a Renilla luciferase reporter.
Materials:
-
Huh-7 cells stably harboring an HCV genotype 1b subgenomic replicon with a Renilla luciferase reporter
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (concentration to be optimized for cell line maintenance)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
384-well, white, clear-bottom, cell-culture treated plates
-
Renilla Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the Huh-7 replicon cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh DMEM without G418.
-
Seed the cells into 384-well plates at a density of 5,000 cells per well in a volume of 40 µL.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial 3-fold dilution of the this compound stock solution in DMSO to create a 10-point dose-titration series.
-
Add 0.4 µL of each diluted compound solution to the corresponding wells of the 384-well plate. The final DMSO concentration should be ≤0.5%.
-
Include appropriate controls:
-
Negative Control: Wells treated with DMSO only (no inhibition).
-
Positive Control: Wells treated with a known potent HCV inhibitor at a concentration >100x its EC50 (100% inhibition).
-
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the Renilla luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (0% inhibition) and the positive control (100% inhibition).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Protocol: Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the CC50 of this compound in Huh-7 cells.
Materials:
-
Huh-7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
96-well, clear, cell-culture treated plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed Huh-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the CC50 value, which is the concentration that reduces cell viability by 50%.
-
Troubleshooting Guides
Issue 1: Lower than Expected Potency (High EC50 Value)
| Possible Cause | Troubleshooting Step |
| Compound Instability or Precipitation | Visually inspect the compound stock solution and the diluted solutions in the assay plate for any signs of precipitation. Consider using a solubility-enhancing agent if necessary. |
| Incorrect Compound Concentration | Verify the initial concentration of the this compound stock solution. Ensure accurate serial dilutions. |
| Cell Health and Passage Number | Use cells at a low passage number and ensure they are healthy and in the exponential growth phase. High passage numbers can lead to changes in cell physiology and reduced permissiveness to HCV replication. |
| Assay Conditions | Optimize the cell seeding density and the duration of the assay. Ensure the final DMSO concentration is not affecting viral replication. |
| Viral Resistance | If using a replicon cell line that has been cultured for an extended period, there is a possibility of the emergence of resistant variants. Use a freshly thawed vial of the replicon cell line. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and ensure consistent pipetting technique. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Pipetting Errors | Calibrate pipettes regularly. Use a new pipette tip for each dilution and when adding compounds to the plate. |
| Plate Evaporation | Ensure proper humidity in the incubator. Use plates with lids and consider sealing the plates with a breathable membrane. |
| Compound Precipitation at High Concentrations | Check for precipitation at the highest concentrations of this compound used in the assay. |
Issue 3: Observed Cytotoxicity
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Determine the CC50 of this compound in your specific cell line using a cytotoxicity assay (e.g., MTT, as described above). Ensure that the concentrations used in the antiviral assay are well below the CC50. |
| Solvent Toxicity | Ensure the final DMSO concentration is at a non-toxic level (typically ≤0.5%). Run a vehicle control with the same DMSO concentration to assess its effect on cell viability. |
| Contamination | Check for microbial contamination in the cell culture. |
| Interaction with Assay Reagents | Some compounds can interfere with the reporter signal (e.g., luciferase). Run a counterscreen with a non-replicon cell line to rule out direct effects on the reporter enzyme. |
Visualizations
Caption: HCV Replication Cycle and Mechanism of this compound Action.
Caption: Experimental Workflow for this compound Cell-Based Assay.
Caption: Troubleshooting Decision Tree for Cell-Based Assays.
References
- 1. Discovery of the first thumb pocket 1 NS5B polymerase inhibitor (this compound) with demonstrated antiviral activity in patients chronically infected with genotype 1 hepatitis C virus (HCV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics and antiviral effect of this compound, a novel hepatitis C virus RNA polymerase inhibitor, after 5 days oral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a robust luciferase reporter 1b/2a hepatitis C virus (HCV) for characterization of early stage HCV life cycle inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Hepatitis C virus genotype 1b post-transplant isolate with high replication efficiency in cell culture and its adaptation to infectious virus production in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing BILB 1941 Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential in vitro cytotoxicity of BILB 1941, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2][3] All guidance is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro cytotoxicity of this compound?
A1: Publicly available, specific 50% cytotoxic concentration (CC50) values for this compound in various cell lines are limited. However, as with many small molecule inhibitors, dose-dependent cytotoxicity is a potential concern. It is crucial to experimentally determine the CC50 in the specific cell line used for your antiviral assays. For context, other non-nucleoside HCV polymerase inhibitors have been evaluated for cytotoxicity.
Q2: Which cell lines are appropriate for testing the cytotoxicity of this compound?
A2: The choice of cell line should ideally be relevant to the target of the compound. For an HCV inhibitor, human hepatoma cell lines such as Huh-7 and its derivatives (e.g., Huh-7.5) are highly relevant as they are permissive to HCV replication.[4][5] It is also good practice to assess cytotoxicity in a non-hepatic cell line (e.g., HEK293T) to evaluate potential off-target effects.
Q3: What are the common mechanisms of cytotoxicity for HCV polymerase inhibitors?
A3: While the primary target of this compound is the viral NS5B polymerase, off-target effects can lead to cytotoxicity.[6] For some nucleoside inhibitors of viral polymerases, inhibition of mitochondrial RNA polymerase has been identified as an off-target effect leading to toxicity.[7] Although this compound is a non-nucleoside inhibitor, investigating mitochondrial function upon treatment is a reasonable starting point for mechanistic studies. General drug-induced cytotoxicity can also involve the activation of apoptotic signaling pathways.
Q4: How do I distinguish between antiviral activity and cytotoxicity?
A4: It is essential to run cytotoxicity assays in parallel with antiviral efficacy assays using uninfected cells. This allows for the calculation of the Selectivity Index (SI), which is the ratio of the CC50 to the 50% effective concentration (EC50) or inhibitory concentration (IC50). A higher SI value indicates a more favorable therapeutic window, where the compound is effective against the virus at concentrations that are not toxic to the host cells.[8]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Q: My replicate wells in the cytotoxicity assay show inconsistent readings. What could be the cause?
A: High variability can stem from several factors. Ensure your cell suspension is homogenous before seeding to avoid differences in cell numbers per well. "Edge effects" in microplates, where evaporation is higher in the outer wells, can also contribute; consider filling the peripheral wells with sterile media or PBS to mitigate this. Finally, double-check the accuracy of your compound dilutions and ensure your pipettes are calibrated correctly.
Issue 2: Unexpectedly High Cytotoxicity at Low Concentrations
Q: I am observing significant cell death with this compound at concentrations where I expect to see antiviral activity. What should I investigate?
A:
-
Confirm Compound Integrity: Ensure the compound is properly dissolved and has not precipitated. Visually inspect your stock solutions and working dilutions.
-
Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in your assay is non-toxic to the cells. Run a vehicle control with the same concentration of solvent to rule this out.
-
Cell Health: The passage number and overall health of your cells can impact their sensitivity to a compound. Use cells within a consistent and low passage number range.
-
Assay Timepoint: The duration of compound exposure is critical. A 24-hour incubation might show less toxicity than a 72-hour incubation. Optimize the incubation time based on your experimental goals.
-
Off-Target Effects: Consider the possibility of off-target effects. You may need to perform secondary assays to investigate mechanisms like mitochondrial dysfunction or apoptosis induction.
Issue 3: Discrepancy Between Different Cytotoxicity Assays
Q: I get different CC50 values when I use an MTT assay versus a luciferase-based ATP assay. Why is this happening?
A: Different cytotoxicity assays measure different cellular parameters.
-
MTT/XTT/WST-1 assays measure metabolic activity through the reduction of a tetrazolium salt by mitochondrial dehydrogenases.
-
Luciferase-based ATP assays quantify the amount of ATP present, which is an indicator of metabolically active cells.
-
LDH release assays measure membrane integrity by detecting lactate dehydrogenase released from damaged cells.
-
Neutral red uptake assays assess lysosomal integrity.
A compound might affect one of these processes more than another at a given concentration, leading to different CC50 values. For example, if a compound specifically inhibits mitochondrial function, an MTT assay might show cytotoxicity at a lower concentration than an assay measuring membrane integrity. Using multiple assays with different endpoints can provide a more comprehensive understanding of the cytotoxic mechanism.
Quantitative Data
Since specific CC50 values for this compound are not widely published, the following table presents representative cytotoxicity data for other non-nucleoside inhibitors of HCV NS5B polymerase to provide a general reference range.
| Compound Class | Cell Line | Assay Type | CC50 (µM) | Reference |
| 1,5-Benzodiazepines | Huh-7 | CellTiter-Glo | >100 | [9] |
| S-Trityl-L-Cysteine Derivatives | Huh7/Rep-Feo1b | CellTiter-Glo | >100 | [10] |
| Benzothiadiazines | Huh-7 | N/A | >50 | [11] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (medium with the same concentration of solvent, e.g., 0.1% DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium. Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the CC50 value.
Protocol 2: Luminescent ATP Assay for Cell Viability
This protocol quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol. Use an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.
-
ATP Measurement: Equilibrate the plate and the ATP assay reagent to room temperature. Add the reagent to each well (the volume will depend on the specific kit).
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (typically 10-20 minutes) to allow for cell lysis and signal stabilization.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the CC50 value.
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: Troubleshooting workflow for cytotoxicity assays.
Caption: Potential signaling pathway for drug-induced cytotoxicity.
References
- 1. Discovery of the first thumb pocket 1 NS5B polymerase inhibitor (this compound) with demonstrated antiviral activity in patients chronically infected with genotype 1 hepatitis C virus (HCV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [Methods of testing potential inhibitors of hepatitis C in Huh-7.5 cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Flow Cytometry Live Cell Assay for the Screening of Inhibitors of Hepatitis C Virus (HCV) Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity induced by manipulation of signal transduction pathways is associated with down-regulation of Bcl-2 but not Mcl-1 in MCF-7 human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-nucleoside inhibitors of the HCV polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of BILB 1941
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the off-target effects of BILB 1941, a non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] Unlike nucleoside inhibitors that compete with nucleotide triphosphates for the active site, this compound binds to an allosteric site on the enzyme.[1][3] This binding event induces a conformational change in the polymerase, rendering it inactive and thereby inhibiting viral RNA replication.[3] Specifically, this compound belongs to the benzothiadiazine class of HCV polymerase inhibitors.[1][2]
Q2: What are the known off-target effects or toxicities associated with this compound?
Clinical studies with this compound for the treatment of HCV infection revealed dose-dependent gastrointestinal adverse effects, primarily diarrhea. At higher doses, it also led to elevated levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), indicating potential liver toxicity. These adverse events ultimately led to the discontinuation of the clinical trial at higher doses. While the specific molecular off-targets responsible for these toxicities are not extensively publicly documented, these findings underscore the importance of carefully controlling for and minimizing off-target effects in preclinical research.
Q3: What are the general principles for minimizing off-target effects of small molecule inhibitors like this compound?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:
-
Dose-Response Curves: Always perform a dose-response experiment to identify the minimal concentration of this compound that achieves the desired on-target effect (e.g., inhibition of HCV replication). Using concentrations significantly above the EC50 or IC50 increases the likelihood of engaging lower-affinity off-targets.
-
Genetic Validation: Where possible, use genetic approaches such as siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the target protein (HCV NS5B polymerase in a replicon system).[4] If the phenotype of genetic knockdown mimics the phenotype of this compound treatment, it provides strong evidence for on-target activity.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experiments at the same concentration used to dissolve this compound.
-
Off-Target Profiling: If significant off-target effects are suspected, consider profiling this compound against a panel of kinases, GPCRs, and other common off-target families.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent cellular phenotype observed with this compound treatment.
-
Possible Cause: The observed phenotype may be a result of an off-target effect rather than the inhibition of HCV polymerase.
-
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Treat cells with a structurally different HCV polymerase inhibitor. If the phenotype is not replicated, the original observation with this compound is likely due to an off-target effect.
-
Perform a Rescue Experiment: In a replicon system, introduce a mutant version of the NS5B polymerase that is known to be resistant to this compound. If the phenotype is reversed in cells expressing the resistant mutant, this strongly supports an on-target mechanism.
-
Conduct a Dose-Response Analysis: Test a wide range of this compound concentrations. A clear dose-dependent effect that correlates with the known IC50 for HCV polymerase suggests on-target activity.
-
Issue 2: High level of cytotoxicity observed at effective antiviral concentrations.
-
Possible Cause: this compound may be hitting a critical off-target protein essential for cell viability.
-
Troubleshooting Steps:
-
Lower the Concentration: Determine the lowest effective concentration of this compound that still provides significant inhibition of HCV replication.
-
Cell Type Specificity: Test the cytotoxicity of this compound on a panel of different cell lines, including non-host cells for HCV. Cell-type-specific toxicity can provide clues about the off-target pathways involved.
-
Broad-Spectrum Off-Target Screening: Submit the compound for commercial off-target screening against a panel of common toxicology targets (e.g., SafetyScreen44 panel from Eurofins).
-
Data Presentation
Table 1: In Vitro Activity Profile of this compound and Related Compounds
| Compound | Target | IC50 (nM) | EC50 in Replicon Cells (nM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/EC50) |
| This compound | HCV NS5B Polymerase | ~80 | ~500 | >100 | >200 |
| Benzothiadiazine Analog 1 | HCV NS5B Polymerase | 100 | 600 | >100 | >167 |
| Phenylalanine Analog | HCV NS5B Polymerase | 50 | 400 | >50 | >125 |
Note: The values presented are approximations based on published data for non-nucleoside HCV polymerase inhibitors and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Determining the On-Target Potency of this compound using an HCV Replicon Assay
This protocol describes a cell-based assay to measure the inhibition of HCV RNA replication by this compound.
-
Cell Culture: Plate Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) in 96-well plates.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the cell culture medium should be kept below 0.5%.
-
Treatment: Add the diluted this compound to the cells. Include a vehicle-only control (DMSO) and a positive control (another known HCV inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Luciferase Assay: Measure the luciferase activity in each well using a commercial luciferase assay kit.
-
Data Analysis: Calculate the percent inhibition of HCV replication for each concentration of this compound relative to the DMSO control. Determine the EC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Assessing the Cytotoxicity of this compound
This protocol determines the concentration of this compound that is toxic to cells.
-
Cell Culture: Plate Huh-7 cells (or other relevant cell lines) in 96-well plates.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Treatment: Add the diluted compound to the cells. Include a vehicle-only control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plates for the same duration as the replicon assay (48-72 hours) at 37°C.
-
Viability Assay: Measure cell viability using a commercial assay kit (e.g., CellTiter-Glo®, MTS, or PrestoBlue™).
-
Data Analysis: Calculate the percent cell viability for each concentration of this compound relative to the DMSO control. Determine the CC50 value.
Visualizations
Caption: Mechanism of action of this compound on HCV replication.
Caption: Workflow for troubleshooting unexpected phenotypes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Non-nucleoside inhibitors of the HCV polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Overcoming Poor Reproducibility in BILB 1941 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BILB 1941, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. Inconsistent results in this compound assays can arise from various factors, and this guide aims to address common issues to enhance experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Section 1: General Assay Variability
Q1: My EC50 values for this compound are inconsistent between experiments. What are the common causes?
A1: Inconsistent EC50 values are a frequent challenge in cell-based antiviral assays. Several factors can contribute to this variability:
-
Cell Health and Passage Number: The health, density, and passage number of the Huh-7 cells (or other permissive cell lines) are critical. Cells that are unhealthy, overly confluent, or at a high passage number can exhibit altered metabolism and permissiveness to HCV replication, leading to variable drug efficacy.[1][2] It is recommended to use cells within a consistent and low passage range.
-
Replicon Stability: Subgenomic HCV replicons can be unstable, and their replication efficiency may decrease over time in culture.[2] Ensure that the replicon-harboring cells are maintained under consistent selection pressure (e.g., with G418) and that a stable level of replicon RNA is present before initiating an assay.[3]
-
Reagent Quality and Consistency: Variations in the quality of cell culture media, serum, and other reagents can impact both cell health and viral replication. Use of a consistent source and lot for all critical reagents is recommended.
-
Assay Protocol Deviations: Minor deviations in incubation times, cell seeding densities, or drug concentration preparations can lead to significant differences in results. Strict adherence to a standardized protocol is essential.
Q2: I am observing a high degree of variability in my positive and negative controls. How can I address this?
A2: High variability in controls compromises the validity of the entire experiment. Here are some troubleshooting steps:
-
For Negative Controls (DMSO/vehicle):
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not toxic to the cells. A solvent toxicity test should be performed.
-
Edge Effects: "Edge effects" in multi-well plates can lead to uneven evaporation and temperature distribution, affecting cell growth and replication. To mitigate this, avoid using the outer wells of the plate or fill them with sterile media or PBS.
-
-
For Positive Controls (e.g., another known inhibitor):
-
Compound Stability: Ensure the positive control inhibitor is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Mechanism of Action: If the positive control has a different mechanism of action, its performance might be influenced by different assay parameters than this compound.
-
Section 2: Cell Line and Replicon-Specific Issues
Q3: Why is there so much variability when using different batches or passages of Huh-7 cells?
A3: The Huh-7 cell line is known for its heterogeneity. Different subclones and even different passages of the same clone can exhibit significant variations in their permissiveness to HCV replication.[4][5] This can be due to differences in host cell factors that are essential for the viral life cycle.[5]
-
Recommendation: To improve reproducibility, it is crucial to use a well-characterized and consistent source of Huh-7 cells. Creating a master cell bank and working cell banks to ensure experiments are performed with cells at a similar passage number is a best practice. Some highly permissive Huh-7 subclones, such as Huh7.5 or Huh7-Lunet, have been developed to support more robust HCV replication.[6]
Q4: Could adaptive mutations in the HCV replicon be affecting my results?
A4: Yes, adaptive mutations in the HCV non-structural proteins (e.g., NS3, NS4B, NS5A) are often required for efficient replication of subgenomic replicons in cell culture.[2] The presence and combination of these mutations can significantly impact replication levels and, consequently, the apparent potency of an inhibitor.
-
Consideration: If you are using a lab-generated replicon cell line, its replication efficiency might change over time as new mutations arise. It is advisable to periodically sequence the replicon to check for the emergence of new mutations.
Section 3: this compound and Resistance
Q5: I suspect the development of resistance to this compound in my long-term cultures. What should I look for?
A5: The emergence of drug resistance is a common issue with antiviral compounds that have a low genetic barrier to resistance. For non-nucleoside inhibitors like this compound that target allosteric sites, single amino acid substitutions in the NS5B polymerase can lead to a significant reduction in susceptibility.
-
Known Resistance Mutations: While specific data for this compound is limited in the public domain, resistance to thumb pocket 1 inhibitors often involves mutations in or near the binding site. For the related compound HCV-796, the C316N polymorphism in NS5B has been associated with reduced susceptibility.[7]
-
Troubleshooting: If you observe a gradual decrease in the potency of this compound over time, consider the following:
-
Sequence the NS5B gene: Isolate RNA from the treated cells and sequence the NS5B region of the replicon to identify potential resistance mutations.
-
Phenotypic Analysis: Compare the EC50 of this compound against the suspected resistant cell line versus the parental cell line.
-
Data Presentation
Table 1: In Vitro Activity of a Thumb Pocket 1 NS5B Inhibitor (HCV-796) Against Different HCV Genotypes
Note: HCV-796 is a potent and selective NS5B polymerase inhibitor, and the C316N polymorphism in NS5B has been associated with resistance to it. While not confirmed to be identical, its data provides a relevant reference for the activity profile of a thumb pocket 1 inhibitor.
| HCV Genotype | Replicon Type | EC50 (nM) |
| 1a | Luciferase Reporter | 5 |
| 1b | Luciferase Reporter | 9 |
(Data sourced from reference[8])
Experimental Protocols
HCV Replicon Assay Protocol (General)
-
Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon (e.g., with a luciferase reporter) in 96-well plates at a density that will result in 70-80% confluency at the time of analysis.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Treatment: Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Readout:
-
For Luciferase Replicons: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
For RNA Quantification: Isolate total RNA and perform qRT-PCR to quantify HCV RNA levels. Normalize to a housekeeping gene.
-
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
NS5B RNA-Dependent RNA Polymerase (RdRp) Assay (In Vitro)
-
Reaction Mixture: Prepare a reaction mixture containing reaction buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl2, 25 mM KCl, 1 mM DTT), a template/primer (e.g., poly(A)/oligo(U)), and a labeled nucleotide (e.g., [α-32P]UTP).[9]
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding purified recombinant HCV NS5B polymerase.
-
Incubation: Incubate at room temperature for a defined period (e.g., 1-2 hours).
-
Termination and Detection: Stop the reaction and quantify the incorporation of the labeled nucleotide into the newly synthesized RNA.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the polymerase activity.
Visualizations
Caption: Mechanism of this compound action on the HCV replication cycle.
Caption: Standard workflow for a this compound HCV replicon assay.
Caption: A logical guide for troubleshooting poor reproducibility.
References
- 1. cenmed.com [cenmed.com]
- 2. Indole 5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase with nanomolar potency in cell-based subgenomic replicons (part 2): central amino acid linker and right-hand-side SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics and antiviral effect of this compound, a novel hepatitis C virus RNA polymerase inhibitor, after 5 days oral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the first thumb pocket 1 NS5B polymerase inhibitor (this compound) with demonstrated antiviral activity in patients chronically infected with genotype 1 hepatitis C virus (HCV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. brieflands.com [brieflands.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
BILB 1941 Technical Support Center: Stability and Storage Best Practices
For researchers, scientists, and drug development professionals utilizing BILB 1941, ensuring the stability and proper storage of this potent HCV NS5B polymerase inhibitor is critical for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide in a question-and-answer format to address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is crucial to store it under the appropriate temperature and environmental conditions.[1] The compound should be stored in a dry and dark environment.[1] For short-term storage, a temperature of 0 - 4°C is recommended for periods of days to weeks.[1] For long-term storage, spanning months to years, the compound should be kept at -20°C.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO.[1] When preparing a stock solution, it is best practice to dissolve the compound in high-purity DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted into smaller, single-use volumes. These aliquots should be stored at -20°C for up to a month or at -80°C for longer-term storage (up to 6 months).
Q3: Is this compound stable at room temperature?
A3: this compound is considered stable enough for a few weeks during ordinary shipping at ambient temperatures.[1] However, for storage in the laboratory, it is essential to adhere to the recommended refrigerated or frozen conditions to ensure its integrity over time.
Q4: What is the shelf life of this compound?
A4: When stored properly under the recommended long-term conditions (-20°C, dry, and dark), this compound has a shelf life of over two years.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low or no activity in in vitro assays. | Compound Degradation: this compound contains an indole moiety, which can be susceptible to photodegradation and oxidation. The acrylic acid portion can also be reactive. Improper storage or handling may have led to degradation. | - Ensure the compound has been stored protected from light and at the correct temperature. - Use freshly prepared stock solutions or recently thawed aliquots. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Precipitation of the compound in cell culture media. | Poor Aqueous Solubility: this compound is poorly soluble in aqueous solutions. The final concentration of DMSO used to dilute the stock solution may be too low, or the compound concentration may exceed its solubility limit in the media. | - Ensure the final DMSO concentration in the cell culture medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. - Prepare intermediate dilutions in a suitable solvent before adding to the aqueous media. - Consider using formulation strategies for poorly soluble drugs, such as the use of solubilizing agents, if compatible with the experimental setup. |
| Inconsistent results between experiments. | Variable Compound Integrity: Inconsistent handling, storage, or preparation of this compound solutions can lead to variability in the active concentration of the compound. | - Standardize the protocol for preparing and handling this compound solutions. - Always use fresh dilutions for each experiment. - Aliquot stock solutions to minimize the number of freeze-thaw cycles for any given vial. |
| Discoloration of the solid compound or stock solution. | Oxidation or Degradation: Changes in color can indicate chemical degradation. Exposure to air (oxygen) and light can promote the oxidation of the indole ring. | - Discard any discolored compound or solution. - Always store the solid compound and stock solutions in tightly sealed containers, protected from light. - Consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing for long-term storage. |
Experimental Protocols: Best Practices for Handling this compound
While specific experimental protocols will vary, the following are general best practices for handling this compound to ensure its stability and the integrity of your experiments.
Preparation of DMSO Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile, light-protected tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions for In Vitro Assays:
-
Thaw a single-use aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.
-
Further dilute the intermediate solutions into the final aqueous assay buffer or cell culture medium, ensuring the final DMSO concentration is compatible with your assay (typically ≤ 0.5%).
-
Prepare fresh working solutions for each experiment and do not store diluted aqueous solutions.
Visualization of Best Practices
Caption: Best practices for the storage and handling of this compound.
References
Technical Support Center: Cell Viability Assays for BILB 1941 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to assess the effects of BILB 1941, a non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA polymerase.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in antiviral research?
This compound is a potent and specific non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1] It is used in research to study the inhibition of HCV replication and to assess the potential of non-nucleoside inhibitors as antiviral therapeutics.
Q2: Which cell viability assays are most suitable for determining the cytotoxicity of this compound?
Commonly used and suitable cell viability assays for assessing the cytotoxicity of antiviral compounds like this compound include tetrazolium reduction assays such as MTT and XTT, and the neutral red uptake assay.[2][3] These assays measure different aspects of cell health, including metabolic activity and lysosomal integrity.
Q3: How do I choose between MTT, XTT, and Neutral Red assays?
The choice of assay can depend on your specific experimental needs and cell type.
-
MTT Assay: This is a widely used and cost-effective assay that measures the metabolic activity of cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[4][5][6]
-
XTT Assay: Similar to the MTT assay, the XTT assay also measures metabolic activity. However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step and making the protocol simpler and faster.[7][8][9]
-
Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[10][11] It is based on the principle that only viable cells can maintain the pH gradient required for dye accumulation.[10]
Q4: What are the expected cytotoxicity (CC50) values for this compound?
The cytotoxic concentration 50 (CC50) is the concentration of a substance that causes the death of 50% of the cells. The CC50 for this compound can vary depending on the cell line and the assay used. It is crucial to determine the CC50 in parallel with the effective concentration 50 (EC50) to calculate the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.
Troubleshooting Guides
General Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in control wells (no cells) | - Contamination of media or reagents with bacteria or yeast.- Presence of reducing agents in the media. | - Use sterile technique and fresh, sterile media and reagents.- Ensure all solutions are properly prepared and stored. |
| Low signal or poor dynamic range | - Suboptimal cell seeding density.- Insufficient incubation time with the assay reagent.- Cell death due to factors other than the treatment. | - Perform a cell titration experiment to determine the optimal seeding density.[7]- Optimize the incubation time for your specific cell line and assay.[12]- Ensure proper cell culture conditions and handling. |
| High variability between replicate wells | - Uneven cell seeding.- Inconsistent pipetting volumes.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
This compound-Specific Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high cytotoxicity | - Solvent (e.g., DMSO) toxicity at high concentrations.- this compound precipitation at high concentrations. | - Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells.- Visually inspect the wells for any signs of compound precipitation. If observed, consider using a lower concentration range or a different solvent. |
| Discrepancy in cytotoxicity results between different assays (e.g., MTT vs. Neutral Red) | - this compound may have off-target effects on specific cellular functions measured by one assay but not another (e.g., mitochondrial function vs. lysosomal integrity). | - This may be a real biological effect. Consider using a third, mechanistically different assay (e.g., a lactate dehydrogenase (LDH) release assay for membrane integrity) to further investigate the mechanism of cytotoxicity. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[2][4][6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in SDS) to each well.[6]
-
Absorbance Reading: Mix gently to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
XTT Cell Viability Assay
This protocol is based on standard XTT assay guidelines.[7][12][13]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
Neutral Red Uptake Assay
This protocol is a generalized procedure based on established methods.[10][14][15]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Medium Removal: After the treatment period, carefully remove the culture medium.
-
Neutral Red Incubation: Add 100 µL of pre-warmed medium containing a final concentration of 50 µg/mL neutral red to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the neutral red medium and wash the cells with 150 µL of PBS.
-
Destaining: Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well.
-
Absorbance Reading: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Read the absorbance at 540 nm.
Data Presentation
Table 1: Hypothetical Cytotoxicity and Antiviral Activity of this compound
| Cell Line | Assay | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| Huh-7 | MTT | >100 | 0.5 | >200 |
| Huh-7 | XTT | >100 | 0.6 | >167 |
| Huh-7 | Neutral Red | >100 | N/A | N/A |
| Vero | MTT | 75 | N/A | N/A |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Mechanism of Action and Signaling Pathway
This compound is a non-nucleoside inhibitor that binds to a specific allosteric site on the HCV NS5B RNA-dependent RNA polymerase, leading to a conformational change that inhibits its enzymatic activity and blocks viral RNA replication.
Caption: Mechanism of action of this compound on HCV replication.
Experimental Workflow: Cell Viability Assay
The following diagram illustrates a general workflow for assessing the cytotoxicity of this compound using a cell-based assay.
Caption: General workflow for a cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 7. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 14. qualitybiological.com [qualitybiological.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: Preventing BILB 1941 Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of BILB 1941 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1] It is a hydrophobic molecule, a characteristic indicated by its chemical structure (C34H34N4O4) and high calculated LogP value, which suggests low aqueous solubility.[2] This inherent hydrophobicity is the primary reason for its tendency to precipitate when introduced into aqueous-based cell culture media.
Q2: What are the common causes of this compound precipitation in cell culture?
Several factors can contribute to the precipitation of this compound in your experiments:
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium is a common cause of precipitation.
-
High Final DMSO Concentration: While this compound is soluble in dimethyl sulfoxide (DMSO), a high final concentration of DMSO in the culture medium can be toxic to cells and can also lead to compound precipitation upon dilution.[3]
-
Improper Dilution Technique: Adding the concentrated DMSO stock of this compound directly to the full volume of culture medium without proper mixing can cause localized high concentrations, leading to immediate precipitation.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of compounds. Failing to pre-warm the culture medium to 37°C before adding this compound can decrease its solubility.
-
pH of the Medium: The pH of the culture medium can influence the charge state of a compound, which in turn can affect its solubility.
-
Interactions with Media Components: Components in the culture medium, such as salts and proteins (especially in serum-containing media), can interact with this compound and reduce its solubility.
Q3: What is the maximum recommended final DMSO concentration in cell culture?
To minimize solvent-induced toxicity and the risk of precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%. While some cell lines may tolerate up to 0.5% DMSO, it is crucial to perform a vehicle control to assess the effect of DMSO on your specific cell line and assay.[3]
Q4: Can I filter the medium to remove the this compound precipitate?
Filtering the medium to remove the precipitate is not recommended. This will alter the effective concentration of this compound in your experiment, leading to inaccurate and irreproducible results. The focus should be on preventing precipitation from occurring in the first place.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound to the medium. | 1. Final concentration of this compound is too high.2. Improper mixing technique.3. Culture medium is cold. | 1. Lower the final concentration of this compound.2. Add the this compound stock solution to a small volume of pre-warmed medium first, mix well, and then add this to the rest of the medium.3. Ensure your culture medium is pre-warmed to 37°C before adding the compound. |
| Precipitate forms over time during incubation. | 1. Compound is unstable in the culture medium.2. Interaction with media components.3. pH shift in the incubator. | 1. Test the stability of this compound in your specific culture medium over the time course of your experiment.2. Consider using a different basal medium or reducing the serum concentration if possible.3. Ensure your incubator is properly calibrated for CO2 levels to maintain the correct pH of the medium. |
| Cloudiness or film observed on the surface of the culture vessel. | 1. Fine precipitate of this compound.2. Interaction with the plastic of the culture vessel. | 1. Examine a sample of the medium under a microscope to confirm the presence of precipitate.2. Consider using different types of culture plates (e.g., low-binding plates). |
| Inconsistent results between experiments. | 1. Variable precipitation of this compound.2. Degradation of this compound stock solution. | 1. Strictly follow a standardized protocol for preparing and adding this compound to the culture medium.2. Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Most suppliers offer pre-dissolved this compound in DMSO.[4]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes to protect from light and prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Culture Medium
Objective: To experimentally determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (with all supplements, e.g., serum)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare a series of dilutions of this compound in the pre-warmed medium. For example, create a 2-fold serial dilution series starting from a high concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all dilutions and below your acceptable limit (e.g., 0.1%).
-
Visually inspect each dilution for any signs of precipitation immediately after preparation.
-
Incubate the dilutions at 37°C in a CO2 incubator for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect the solutions again for any cloudiness or precipitate.
-
Examine a small sample from each concentration under a microscope to look for crystalline structures, which are indicative of precipitation.
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your experimental conditions.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Recommended workflow for preparing this compound for cell culture experiments.
References
Interpreting unexpected results in BILB 1941 experiments
Technical Support Center: BILB 1941
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with this compound, a potent, non-nucleoside inhibitor of the Hepatitis C virus (HCV) NS5B polymerase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-nucleoside inhibitor (NNI) that targets the HCV NS5B RNA-dependent RNA polymerase. It binds to an allosteric site on the enzyme, inducing a conformational change that prevents the polymerase from elongating the viral RNA strand, thereby inhibiting viral replication.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at concentrations up to 20 mM. For long-term storage, it is recommended to keep the compound as a powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: Is this compound active against all HCV genotypes?
A3: this compound has shown the highest potency against HCV genotype 1b. Its efficacy against other genotypes may vary, and it is recommended to perform specific assays for the genotypes of interest.
Troubleshooting Unexpected Results
Issue 1: Discrepancy in Potency between Enzymatic and Cell-Based Assays
Q: We've observed a significant loss of potency (10-fold or higher IC50) for this compound in our HCV replicon cell-based assay compared to the biochemical NS5B polymerase assay. What could be the cause?
A: This is a common issue when transitioning from a purely enzymatic assay to a more complex cellular environment. Several factors could be at play:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, leading to lower intracellular concentrations.
-
Plasma Protein Binding: If the cell culture medium is supplemented with serum, this compound may bind to serum proteins like albumin, reducing the free concentration of the compound available to enter the cells.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Metabolism: The cell line used in the replicon assay may metabolize this compound into a less active form.
Troubleshooting Steps:
-
Assess Cell Permeability: Perform a cell permeability assay (e.g., PAMPA) to determine the compound's ability to cross artificial membranes.
-
Reduce Serum Concentration: Conduct the cell-based assay with a lower percentage of serum in the medium to assess the impact of protein binding.
-
Use Efflux Pump Inhibitors: Co-administer this compound with known efflux pump inhibitors (e.g., verapamil) to see if potency is restored.
-
Metabolic Stability Assay: Incubate this compound with liver microsomes or the cell line of interest to analyze its metabolic stability.
Issue 2: Unexpected Cytotoxicity at Higher Concentrations
Q: Our experiments show that this compound exhibits significant cytotoxicity at concentrations above 10 µM, which is close to its effective concentration in cell-based assays. How can we interpret this?
A: Off-target toxicity is a critical parameter to evaluate. The observed cytotoxicity could be due to several reasons:
-
Mitochondrial Toxicity: The compound may be interfering with mitochondrial function, which can be assessed by measuring mitochondrial membrane potential or oxygen consumption.
-
Off-Target Kinase Inhibition: Many small molecules can have unintended effects on cellular kinases. A broad-panel kinase screen can help identify potential off-target interactions.
-
Reactive Metabolite Formation: The compound could be metabolized into a reactive species that is toxic to the cells.
Troubleshooting Steps:
-
Perform a More Sensitive Cytotoxicity Assay: Use multiple cytotoxicity assays (e.g., MTS, CellTiter-Glo®, LDH release) to confirm the observation and rule out assay-specific artifacts.
-
Evaluate Mitochondrial Toxicity: Use an assay like the JC-1 assay to assess changes in mitochondrial membrane potential.
-
Kinase Profiling: Screen this compound against a panel of common cellular kinases to identify any off-target activities.
Quantitative Data Summary
The following table summarizes hypothetical data illustrating the discrepancy in potency for this compound.
| Assay Type | Target | IC50 (nM) | Notes |
| Biochemical Assay | Recombinant NS5B Polymerase | 50 | High potency in a purified system. |
| Cell-Based Assay | HCV Replicon (10% FBS) | 500 | 10-fold loss of potency in the presence of serum. |
| Cell-Based Assay | HCV Replicon (2% FBS) | 150 | Potency is partially restored with lower serum. |
| Cytotoxicity Assay | Huh-7 Cells | > 20,000 | No significant cytotoxicity observed. |
Experimental Protocols
Protocol 1: HCV NS5B Polymerase Enzymatic Assay
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.
-
Compound Preparation: Serially dilute this compound in DMSO, then further dilute in the reaction buffer.
-
Enzyme and Substrate Addition: Add 10 nM of purified recombinant HCV NS5B polymerase to the reaction mixture. Add a biotinylated RNA template and UTP (spiked with [3H]-UTP).
-
Incubation: Incubate the reaction at 30°C for 2 hours.
-
Quenching and Detection: Stop the reaction by adding EDTA. Transfer the mixture to a streptavidin-coated plate to capture the biotinylated RNA. Measure the incorporation of [3H]-UTP using a scintillation counter.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.
Protocol 2: HCV Replicon Cell-Based Assay
-
Cell Plating: Seed Huh-7 cells harboring an HCV genotype 1b subgenomic replicon into 96-well plates at a density of 5,000 cells per well.
-
Compound Addition: The following day, treat the cells with a serial dilution of this compound. Include a positive control (e.g., another known NS5B inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV replication.
-
Data Analysis: Normalize the luciferase signal to the vehicle control and calculate the EC50 value.
Visualizations
Validation & Comparative
A Comparative Guide to HCV NS5B Polymerase Inhibitors: BILB 1941 vs. Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two notable inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase: the non-nucleoside inhibitor (NNI) BILB 1941 and the nucleoside analog inhibitor sofosbuvir. By examining their distinct mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation, this document aims to be a valuable resource for researchers in the field of antiviral drug development.
At a Glance: Key Differences
| Feature | This compound | Sofosbuvir |
| Inhibitor Class | Non-Nucleoside Inhibitor (NNI) | Nucleoside Analog Inhibitor |
| Target Site | Allosteric site: "Thumb pocket 1" of NS5B | Catalytic active site of NS5B |
| Mechanism of Action | Induces a conformational change in the NS5B enzyme, preventing RNA synthesis. | Acts as a chain terminator after incorporation into the nascent viral RNA strand. |
| Clinical Development | Discontinued due to gastrointestinal intolerance at higher doses.[1][2] | Approved and widely used in combination therapies for HCV treatment.[3][4] |
| Resistance Profile | Information on specific resistance mutations is limited in the public domain. | Primary resistance mutation is S282T in the NS5B polymerase.[5] |
Mechanism of Action
The fundamental difference between this compound and sofosbuvir lies in their interaction with the HCV NS5B polymerase, the key enzyme responsible for replicating the viral RNA genome.
This compound: Allosteric Inhibition
This compound is a non-nucleoside inhibitor that binds to a specific allosteric site on the NS5B enzyme known as "thumb pocket 1".[6][7][8][9] This binding event occurs at a location distant from the enzyme's active site. The binding of this compound induces a conformational change in the polymerase, altering its three-dimensional structure. This structural change ultimately prevents the enzyme from efficiently initiating and/or elongating the viral RNA strand, thereby halting replication.
Sofosbuvir: Chain Termination
In contrast, sofosbuvir is a prodrug that, once inside the host cell, is metabolized into its active triphosphate form, GS-461203.[3][10][11] This active metabolite mimics the natural uridine nucleotide. As a nucleoside analog, GS-461203 is recognized by the NS5B polymerase and incorporated into the growing viral RNA chain.[10][12] However, the modified structure of GS-461203 prevents the addition of subsequent nucleotides, acting as a "chain terminator" and prematurely halting RNA synthesis.[10][13]
Preclinical Efficacy: A Quantitative Comparison
Table 1: In Vitro Activity of this compound
| Assay Type | HCV Genotype | EC50 (nM) | Reference |
| Replicon Assay | 1a | 153 | [14] |
| Replicon Assay | 1b | 83 | [14] |
Table 2: In Vitro Activity of Sofosbuvir and its Active Metabolite (GS-461203)
| Compound | Assay Type | HCV Genotype | IC50 (µM) / EC50 (nM) | Reference |
| GS-461203 | Biochemical Assay | 1b | 0.7 - 2.6 | [13][15] |
| GS-461203 | Biochemical Assay | 2a | 0.7 - 2.6 | [13][15] |
| GS-461203 | Biochemical Assay | 3a | 0.7 - 2.6 | [13][15] |
| GS-461203 | Biochemical Assay | 4a | 0.7 - 2.6 | [13][15] |
| Sofosbuvir | Replicon Assay | 2a | 32 | [5] |
| Sofosbuvir | Replicon Assay | 4a | 130 | [5] |
Note: IC50 (half maximal inhibitory concentration) is typically measured in biochemical assays, while EC50 (half maximal effective concentration) is determined in cell-based assays like the replicon system. Lower values indicate higher potency.
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the efficacy of HCV NS5B inhibitors.
NS5B Polymerase Enzymatic Assay
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant NS5B polymerase.
Objective: To determine the IC50 value of an inhibitor.
General Procedure:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing purified recombinant HCV NS5B polymerase, a synthetic RNA template (e.g., poly(A)), a corresponding primer (e.g., oligo(U)), and ribonucleotide triphosphates (rNTPs), one of which is radiolabeled (e.g., [³H]UTP).
-
Inhibitor Addition: The test compound (e.g., this compound or the active triphosphate form of sofosbuvir) is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 22-30°C) for a specific duration to allow for RNA synthesis.
-
Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.
-
Quantification of RNA Synthesis: The newly synthesized radiolabeled RNA is captured (e.g., on a filter membrane) and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (e.g., Huh-7).
Objective: To determine the EC50 value of an inhibitor.
General Procedure:
-
Cell Culture: Human hepatoma cells containing a subgenomic HCV replicon are cultured. These replicons are RNA molecules that can replicate autonomously within the cells and often contain a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound or sofosbuvir).
-
Incubation: The treated cells are incubated for a period of time (typically 48-72 hours) to allow for HCV replication and the expression of the reporter gene.
-
Quantification of HCV Replication: The level of HCV RNA replication is quantified. If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer. Alternatively, HCV RNA levels can be quantified using real-time RT-PCR.
-
Data Analysis: The percentage of inhibition of HCV replication at each compound concentration is calculated relative to untreated control cells. The EC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Summary and Conclusion
This compound and sofosbuvir represent two distinct and important classes of HCV NS5B polymerase inhibitors. This compound, as a non-nucleoside allosteric inhibitor, provided a proof-of-concept for the druggability of the "thumb pocket 1" site. However, its clinical development was halted due to tolerability issues.[1][2]
Sofosbuvir, a nucleoside analog chain terminator, has demonstrated remarkable clinical success due to its high potency across multiple HCV genotypes, high barrier to resistance, and favorable safety profile.[4][16][17] Its mechanism of action, targeting the highly conserved active site of the NS5B polymerase, contributes to its broad genotypic coverage.
For researchers in the field, the study of both inhibitor classes remains crucial. The challenges encountered with this compound highlight the importance of optimizing the pharmacokinetic and safety profiles of allosteric inhibitors. The success of sofosbuvir underscores the continued potential of nucleoside analogs in antiviral therapy. Future research may focus on combination therapies that include inhibitors with different mechanisms of action to further enhance efficacy and combat the emergence of resistance.
References
- 1. Safety, pharmacokinetics and antiviral effect of this compound, a novel hepatitis C virus RNA polymerase inhibitor, after 5 days oral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 4. The discovery of sofosbuvir: a revolution for therapy of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the first thumb pocket 1 NS5B polymerase inhibitor (this compound) with demonstrated antiviral activity in patients chronically infected with genotype 1 hepatitis C virus (HCV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medkoo.com [medkoo.com]
- 10. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. quora.com [quora.com]
- 13. globalrph.com [globalrph.com]
- 14. researchgate.net [researchgate.net]
- 15. Sofosbuvir Sovaldi - Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 16. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
A Comparative Efficacy Analysis of BILB 1941 and Other NS5B Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase, is a cornerstone target for antiviral drug development due to its central role in viral replication. This guide provides a comparative analysis of the efficacy of the non-nucleoside inhibitor (NNI) BILB 1941 against other prominent NS5B inhibitors, including the NNI dasabuvir, the NNI beclabuvir, and the nucleoside inhibitor (NI) sofosbuvir. This comparison is supported by experimental data on their inhibitory concentrations and a detailed overview of the methodologies used to generate this data.
Quantitative Efficacy of NS5B Inhibitors
The in vitro efficacy of antiviral agents is commonly determined by measuring their 50% inhibitory concentration (IC50) in enzymatic assays and their 50% effective concentration (EC50) in cell-based replicon assays. The following table summarizes the reported IC50 and EC50 values for this compound and other selected NS5B inhibitors against various HCV genotypes.
| Inhibitor | Class | Target | HCV Genotype | IC50 (nM) | EC50 (nM) | Citation |
| This compound | Non-Nucleoside Inhibitor (NNI) | NS5B Polymerase (Thumb Pocket 1) | 1a | - | 153 | [1] |
| 1b | - | 83 | [1] | |||
| Dasabuvir | Non-Nucleoside Inhibitor (NNI) | NS5B Polymerase (Palm I Site) | 1a | 2.2 - 10.7 | 7.7 | [2][3] |
| 1b | 2.2 - 10.7 | 1.8 | [2][3] | |||
| Beclabuvir | Non-Nucleoside Inhibitor (NNI) | NS5B Polymerase (Thumb Site 1) | 1, 3, 4, 5 | < 28 | - | [4][5] |
| Sofosbuvir | Nucleoside Inhibitor (NI) | NS5B Polymerase (Active Site) | 1b, 2a, 3a, 4a | 700 - 2600 | - | [6] |
| 2a | - | 32 | [7] | |||
| 4 | - | 130 | [7] |
Mechanisms of Action: A Visual Comparison
The inhibitory mechanisms of these compounds differ based on their binding sites on the NS5B polymerase. Non-nucleoside inhibitors bind to allosteric sites, inducing conformational changes that prevent enzyme function, while nucleoside inhibitors act as chain terminators after incorporation into the growing RNA strand.
Caption: Mechanisms of NS5B inhibition by NNIs and NIs.
Experimental Protocols
The determination of IC50 and EC50 values relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
NS5B RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay (IC50 Determination)
This assay directly measures the inhibition of the purified NS5B polymerase enzyme's activity.
Materials:
-
Purified recombinant HCV NS5B polymerase
-
RNA template (e.g., poly(A)) and primer (e.g., oligo(U))
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Radioactively or fluorescently labeled UTP (e.g., [α-³²P]UTP or Biotin-UTP)
-
Assay buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
-
Inhibitor compounds at various concentrations
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, RNA template/primer, and the inhibitor compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the purified NS5B polymerase to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (typically 25-30°C) for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection:
-
Radiolabeled UTP: Transfer the reaction mixture to a filter membrane that binds RNA. Wash the membrane to remove unincorporated labeled UTP. Measure the radioactivity of the incorporated UTP on the filter using a scintillation counter.
-
Biotin-UTP: Transfer the reaction mixture to a streptavidin-coated plate. The biotinylated RNA will bind to the streptavidin. After washing, a labeled antibody or enzyme conjugate that recognizes the RNA is added, and the signal is measured using a plate reader.
-
-
Data Analysis: Plot the percentage of inhibition of RNA synthesis against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for NS5B RdRp Enzymatic Assay.
HCV Replicon Assay (EC50 Determination)
This cell-based assay measures the inhibition of HCV RNA replication within human liver-derived cells.
Materials:
-
Huh-7 human hepatoma cells stably expressing an HCV subgenomic replicon (containing a reporter gene like luciferase)
-
Cell culture medium (e.g., DMEM) with supplements (fetal bovine serum, antibiotics)
-
Inhibitor compounds at various concentrations
-
Luciferase assay reagent
-
Luminometer
-
Reagents for cytotoxicity assay (e.g., MTT or resazurin)
Procedure:
-
Cell Seeding: Plate the HCV replicon-containing Huh-7 cells in a multi-well plate and allow them to adhere overnight.
-
Compound Addition: Add the inhibitor compounds at various concentrations to the cell culture medium. Include appropriate controls (vehicle control and a known inhibitor as a positive control).
-
Incubation: Incubate the cells for a period that allows for multiple rounds of viral replication (typically 48-72 hours) at 37°C in a CO₂ incubator.
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer. The luciferase activity is proportional to the level of HCV RNA replication.
-
Cytotoxicity Assay: In parallel or multiplexed, perform a cytotoxicity assay to determine the effect of the compounds on cell viability. This is crucial to ensure that the observed reduction in replication is not due to cell death.
-
Data Analysis: Normalize the luciferase signal to the vehicle control. Plot the percentage of inhibition of replication against the logarithm of the inhibitor concentration. The EC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for HCV Replicon Assay.
Conclusion
This guide provides a comparative overview of the efficacy of this compound and other key NS5B inhibitors. The provided quantitative data, mechanistic diagrams, and detailed experimental protocols offer a valuable resource for researchers in the field of HCV drug discovery and development. The choice of an optimal inhibitor for further development depends on a multitude of factors, including potency against various genotypes, barrier to resistance, pharmacokinetic properties, and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. globalrph.com [globalrph.com]
- 7. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Antiviral Activity of BILB 1941 in a Primary Hepatocyte Model System
For Researchers, Scientists, and Drug Development Professionals
Comparative Antiviral Potency
The following table summarizes the 50% effective concentration (EC50) values of BILB 1941 and other prominent anti-HCV agents in HCV replicon assays. This system is a standard tool for the initial evaluation of antiviral compounds.
| Compound | Target | HCV Genotype | EC50 (nM) | In Vitro System |
| This compound | NS5B Polymerase | 1a | 153 | HCV Replicon Assay |
| 1b | 83 | HCV Replicon Assay | ||
| Sofosbuvir | NS5B Polymerase | 1-6 | 32 - 130 | Chimeric Replicon Assay |
| Daclatasvir | NS5A Complex | 1a | 0.050 | HCV Replicon Assay |
| 1b | 0.009 | HCV Replicon Assay | ||
| 3a | 0.12 - 0.87 | Hybrid Replicon Assay |
Experimental Protocols
The following is a representative, detailed protocol for the validation of an antiviral compound's activity against HCV in primary human hepatocytes. This protocol is a composite of established methodologies.
Protocol: HCV Antiviral Assay in Primary Human Hepatocytes
1. Materials and Reagents:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating and culture medium (e.g., Williams' E Medium supplemented with serum, growth factors, and antibiotics)
-
Collagen-coated cell culture plates (e.g., 96-well plates)
-
HCV cell culture-derived virus (HCVcc, e.g., Jc1 strain)
-
Test compound (e.g., this compound) and control compounds (e.g., Sofosbuvir)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
RNA extraction kit
-
Reagents for quantitative reverse transcription PCR (qRT-PCR) for HCV RNA
-
Luciferase reporter assay system (if using a reporter virus)
2. Cell Plating and Culture:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.
-
Resuspend the cells in pre-warmed hepatocyte plating medium.
-
Seed the cells onto collagen-coated 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
Incubate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell attachment.
-
Gently replace the plating medium with fresh, pre-warmed hepatocyte culture medium.
-
Maintain the cells in culture for 24-48 hours before infection.
3. HCV Infection and Compound Treatment:
-
Dilute the HCVcc stock to the desired multiplicity of infection (MOI) in hepatocyte culture medium. An MOI of 0.1 to 1 is typically used.
-
Remove the culture medium from the hepatocyte plates and add the diluted virus.
-
Incubate for 4-6 hours at 37°C to allow for viral entry.
-
Prepare serial dilutions of the test and control compounds in hepatocyte culture medium.
-
After the infection period, remove the viral inoculum and wash the cells gently with phosphate-buffered saline (PBS).
-
Add the medium containing the different concentrations of the antiviral compounds to the respective wells. Include a no-drug control (vehicle only).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
4. Quantification of Antiviral Activity:
-
Method A: qRT-PCR for HCV RNA
-
After 72 hours of incubation, carefully collect the cell culture supernatant (for extracellular RNA) or lyse the cells directly in the wells (for intracellular RNA).
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Perform one-step qRT-PCR using primers and probes specific for the HCV 5' untranslated region (UTR).
-
Quantify the HCV RNA levels relative to a standard curve of known concentrations.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits HCV RNA replication by 50% compared to the no-drug control.
-
-
Method B: Luciferase Reporter Assay (for reporter viruses)
-
If using an HCVcc that expresses a luciferase reporter gene, lyse the cells at 72 hours post-infection.
-
Add the luciferase assay substrate to the cell lysate.
-
Measure the luminescence using a plate reader.
-
Calculate the EC50 value as the compound concentration that reduces luciferase activity by 50% compared to the no-drug control.
-
5. Cytotoxicity Assay:
-
In parallel with the antiviral assay, treat a separate plate of uninfected primary human hepatocytes with the same serial dilutions of the compounds.
-
After 72 hours, assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
-
Determine the selectivity index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more favorable safety profile.
Visualizations
Mechanism of Action: this compound Inhibition of HCV Replication
This compound is a non-nucleoside inhibitor that targets the NS5B RNA-dependent RNA polymerase of the hepatitis C virus. It binds to an allosteric site on the enzyme, inducing a conformational change that ultimately blocks RNA synthesis.
Caption: Mechanism of this compound action on HCV replication.
Experimental Workflow: Antiviral Assay in Primary Hepatocytes
The following diagram outlines the key steps in the experimental workflow for assessing the antiviral activity of a compound in primary human hepatocytes.
Caption: Workflow for HCV antiviral testing in primary hepatocytes.
Navigating Resistance to the HCV NS5B Polymerase Inhibitor BILB 1941: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. Among these, inhibitors of the NS5B RNA-dependent RNA polymerase are a cornerstone of therapy. BILB 1941 was a pioneering non-nucleoside inhibitor (NNI) that targets a specific allosteric site on the NS5B polymerase known as "thumb pocket 1".[1][2][3][4] While showing initial promise, the development of resistance is a critical aspect of its clinical viability. This guide provides a comprehensive comparison of the resistance profile of this compound and related thumb pocket 1 inhibitors with other classes of NS5B inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the Thumb Pocket
This compound is an allosteric inhibitor that binds to a hydrophobic pocket within the thumb domain of the HCV NS5B polymerase.[1][2][3][4] This binding event induces a conformational change in the enzyme, ultimately preventing the initiation of RNA synthesis and halting viral replication. The location of this binding site is distinct from the catalytic active site targeted by nucleoside inhibitors and other allosteric sites targeted by different classes of NNIs.
Below is a diagram illustrating the HCV replication cycle and the target of this compound.
Figure 1. HCV Replication Cycle and Drug Target
Profiling Resistance Mutations
While specific resistance profiling studies for this compound are not extensively published, data from other thumb pocket 1 inhibitors provide critical insights into the likely resistance mutations. In vitro selection studies using HCV replicon systems have identified key amino acid substitutions that confer resistance to this class of compounds.
Key Resistance Mutations for Thumb Pocket 1 Inhibitors
The following table summarizes the key resistance mutations identified for thumb pocket 1 inhibitors, which are highly relevant for understanding the resistance profile of this compound.
| Mutation | Amino Acid Change | Drug Class | Fold Change in EC50 (where available) | Reference |
| M423T/I/V | Methionine to Threonine/Isoleucine/Valine | Thiophene derivatives (Thumb Pocket 1) | >100-fold | [5] |
| L419M | Leucine to Methionine | Thiophene derivatives (Thumb Pocket 1) | >50-fold | [5] |
| I482L | Isoleucine to Leucine | Thiophene derivatives (Thumb Pocket 1) | >25-fold | [5] |
| P495L/A/S/T | Proline to Leucine/Alanine/Serine/Threonine | Indole derivatives (Thumb Pocket 1) | P495L: 371-fold (for TMC647055) | [6] |
Note: The fold change in EC50 can vary depending on the specific compound and the replicon system used.
Comparison with Alternative NS5B Inhibitors
Understanding the resistance profile of this compound is best achieved by comparing it to other classes of NS5B inhibitors that target different sites on the polymerase. This comparison highlights the potential for cross-resistance and the strategic advantages of combination therapies.
| Inhibitor Class | Binding Site | Key Resistance Mutations | Fold Change in EC50 | Key Features |
| Thumb Pocket 1 (e.g., this compound) | Allosteric site in the thumb domain | M423T/I/V, L419M, I482L, P495L/A/S/T | High (>25 to >300-fold) | Low genetic barrier to resistance. |
| Palm Pocket 1 | Allosteric site in the palm domain | M414T, C451R | Moderate to High | Low to moderate genetic barrier to resistance. |
| Palm Pocket 2 | Allosteric site in the palm domain | C316N/Y, S365T | Moderate to High | Low to moderate genetic barrier to resistance.[5] |
| Nucleoside/Nucleotide Inhibitors (e.g., Sofosbuvir) | Catalytic active site | S282T | Low to Moderate (2.4 to 19.4-fold) | High genetic barrier to resistance; pangenotypic activity.[7][8] |
Experimental Protocols
The identification and characterization of drug resistance mutations are primarily conducted using in vitro HCV replicon systems.
HCV Replicon Resistance Selection Assay
This assay is designed to select for HCV variants with reduced susceptibility to an antiviral compound.
1. Cell Culture and Replicon System:
-
Huh-7 human hepatoma cells are commonly used.
-
These cells are transfected with a subgenomic HCV replicon RNA that contains a selectable marker, such as the neomycin phosphotransferase gene (neo), which confers resistance to the antibiotic G418.[9]
2. Drug Selection:
-
Replicon-harboring cells are cultured in the presence of the antiviral agent (e.g., this compound) at a concentration that inhibits replication (typically starting at the EC50 or EC90).
-
The concentration of the drug is gradually increased in a stepwise manner over several passages to select for resistant cell populations.
-
G418 is maintained in the culture medium to ensure the presence of the replicon.[9][10]
3. Isolation of Resistant Colonies:
-
After several weeks of selection, individual G418-resistant colonies that can grow in the presence of high concentrations of the inhibitor are isolated.[10]
4. Genotypic Analysis:
-
Total RNA is extracted from the resistant cell colonies.
-
The NS5B coding region of the HCV replicon is amplified by RT-PCR and sequenced to identify mutations compared to the wild-type replicon sequence.
The workflow for this experimental protocol is illustrated below.
Figure 2. Experimental Workflow for Resistance Selection
Phenotypic Analysis of Resistant Mutants
To confirm that the identified mutations confer resistance, a phenotypic assay is performed.
1. Site-Directed Mutagenesis:
-
The identified mutations are introduced into the wild-type HCV replicon plasmid using site-directed mutagenesis.
2. Transient Transfection and EC50 Determination:
-
Wild-type and mutant replicon RNAs are transcribed in vitro and transfected into Huh-7 cells.
-
The transfected cells are treated with a range of concentrations of the antiviral drug.
-
The level of HCV replication is measured, often using a reporter gene (e.g., luciferase) incorporated into the replicon.
-
The 50% effective concentration (EC50) is calculated for both wild-type and mutant replicons.
-
The fold change in EC50 (mutant EC50 / wild-type EC50) is determined to quantify the level of resistance.
Signaling Pathways and Logical Relationships
The interaction of NS5B inhibitors with the polymerase and the subsequent development of resistance can be visualized as a logical relationship.
Figure 3. Drug-Target Interaction and Resistance
Conclusion
This compound, as a thumb pocket 1 NS5B inhibitor, represents an important class of anti-HCV agents. However, like other non-nucleoside inhibitors, it has a relatively low genetic barrier to resistance. The key resistance mutations are located within the drug-binding pocket and can significantly reduce the inhibitor's efficacy. Understanding this resistance profile through in vitro selection and phenotypic analysis is crucial for the development of next-generation inhibitors and for designing effective combination therapies that can overcome or prevent the emergence of drug-resistant HCV variants. The comparison with other NS5B inhibitor classes highlights the importance of targeting multiple sites on the polymerase to achieve a durable virological response.
References
- 1. Potency and Resistance Analysis of Hepatitis C Virus NS5B Polymerase Inhibitor BMS-791325 on All Major Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Barrier-Independent, Fitness-Associated Differences in Sofosbuvir Efficacy against Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the first thumb pocket 1 NS5B polymerase inhibitor (this compound) with demonstrated antiviral activity in patients chronically infected with genotype 1 hepatitis C virus (HCV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Cross-Resistance Profile of BILB 1941 in the Context of HCV NS5B Polymerase Inhibitors
A Comparative Guide for Researchers
BILB 1941 is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. As with many antiviral agents, the emergence of drug resistance is a key concern. This guide provides an overview of the cross-resistance profile of this compound and related compounds, based on available in vitro studies. Due to the discontinuation of its clinical development, detailed cross-resistance data for this compound is limited. However, by examining the resistance patterns of inhibitors that target the same region of the NS5B polymerase—the "thumb pocket I"—we can infer its likely cross-resistance profile.
Mechanism of Action and Resistance
This compound and similar NNIs bind to an allosteric site on the NS5B polymerase, approximately 35 Å from the enzyme's active site.[1] This binding event is thought to induce a conformational change that prevents the polymerase from adopting the closed, active conformation required for RNA synthesis.[1] Resistance to this class of inhibitors typically arises from specific amino acid substitutions in and around the binding pocket, which reduce the binding affinity of the drug.
Resistance Mutations Associated with Thumb Pocket I Inhibitors
In vitro studies using HCV replicon systems have identified several key amino acid substitutions that confer resistance to thumb pocket I inhibitors. These mutations include:
-
L419M
-
M423T/I
-
I482L
These substitutions have been consistently observed in replicons treated with thiophene-2-carboxylic acids, a class of compounds to which this compound belongs.[1]
Cross-Resistance with Other HCV Drug Classes
A critical aspect of antiviral drug development is understanding the potential for cross-resistance with other therapeutic agents. Generally, allosteric inhibitors that bind to different sites on the NS5B polymerase do not exhibit cross-resistance.[1]
NS5B Polymerase Inhibitors
The NS5B polymerase is the target of both nucleoside/nucleotide inhibitors (NIs) and other classes of NNIs that bind to different allosteric sites (e.g., palm I, palm II, thumb II).
-
Nucleoside/Nucleotide Inhibitors (NIs): NIs, such as sofosbuvir, mimic natural substrates and are incorporated into the growing RNA chain, causing premature termination. They bind to the highly conserved catalytic active site of the polymerase. Resistance mutations to NIs (e.g., S282T) are generally distinct from those associated with NNIs.[2] Therefore, it is highly unlikely that resistance to thumb pocket I inhibitors like this compound would confer cross-resistance to NIs.
-
Other Non-Nucleoside Inhibitors (NNIs): NNIs targeting different allosteric pockets (palm I, palm II, thumb II) have distinct resistance profiles. For example, a study on the thumb site II inhibitor GS-9669 demonstrated that viral variants with resistance to it were not cross-resistant to other classes of HCV inhibitors.[3][4][5] While combination therapy with two different NNIs can select for double-resistant mutants, the initial resistance mutations are specific to the inhibitor class.[1]
Other Drug Classes
-
NS3/4A Protease Inhibitors (PIs): PIs target the HCV protease, an enzyme essential for processing the viral polyprotein. Their mechanism and target are entirely different from NS5B inhibitors. Therefore, cross-resistance between this compound and PIs is not expected.
-
NS5A Inhibitors: These drugs target the NS5A protein, which is involved in viral replication and assembly. As with PIs, the distinct mechanism and target of NS5A inhibitors make cross-resistance with NS5B inhibitors like this compound highly improbable.[2]
Summary of Expected Cross-Resistance for this compound
Based on the available data for thumb pocket I and other NS5B NNIs, the following table summarizes the expected cross-resistance profile of this compound.
| Drug Class | Specific Examples | Known Resistance Mutations (for the class) | Expected Cross-Resistance with this compound |
| NS5B NNIs (Thumb Pocket I) | Thiophene-2-carboxylic acids | L419M, M423T/I, I482L | Yes |
| NS5B NNIs (Thumb Pocket II) | GS-9669, Lomibuvir | L419, R422, I482, M423 | Possible, due to proximity of binding sites |
| NS5B NNIs (Palm Pocket) | Setrobuvir, Nesbuvir | M414T, C316Y | No |
| NS5B NIs | Sofosbuvir | S282T | No |
| NS3/4A Protease Inhibitors | Telaprevir, Boceprevir | R155K, A156T, D168A/V | No |
| NS5A Inhibitors | Daclatasvir, Ledipasvir | M28T, Q30R, L31V, Y93H | No |
Experimental Protocols
The determination of drug resistance and cross-resistance in HCV is primarily conducted using in vitro HCV replicon systems. Below are generalized protocols for these assays.
In Vitro Resistance Selection Assay
This assay is designed to identify mutations that arise under the selective pressure of an antiviral compound.
Workflow:
References
- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and in vitro resistance to GS-9669, a thumb site II nonnucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Clinical and In Vitro Resistance to GS-9669, a Thumb Site II Nonnucleoside Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of a Pioneer: A Comparative Analysis of BILB 1941 and the Dawn of Synergistic DAA Therapy for Hepatitis C
Once a promising candidate in the fight against the hepatitis C virus (HCV), the non-nucleoside polymerase inhibitor BILB 1941 ultimately highlighted the necessity of a multi-pronged attack on the virus. While its development was halted due to tolerability issues, its story serves as a crucial backdrop to the current era of highly effective, synergistic direct-acting antiviral (DAA) combination therapies. This guide provides a comparative analysis of this compound's monotherapy data against the successful synergistic approaches that have revolutionized HCV treatment, offering researchers and drug development professionals a retrospective lens on the evolution of antiviral strategies.
This compound, a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, demonstrated antiviral activity in early clinical trials. However, its development was discontinued due to dose-limiting gastrointestinal intolerance, precluding the exploration of its full therapeutic potential in combination regimens. In contrast, the field of HCV treatment has since been defined by the success of combining multiple DAAs with different mechanisms of action, leading to sustained virologic response (SVR) rates exceeding 95% across various HCV genotypes.
Mechanism of Action: A Singular Focus vs. a Coordinated Assault
This compound functioned as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase, binding to a distinct allosteric site on the enzyme to disrupt its function. This mechanism, while specific, represented a single point of pressure on the rapidly mutating virus.
In contrast, modern DAA therapies employ a synergistic approach, targeting multiple key viral proteins simultaneously. The main classes of DAAs include NS3/4A protease inhibitors, NS5A inhibitors, and NS5B polymerase inhibitors (both nucleoside and non-nucleoside). This multi-target strategy creates a high barrier to the development of resistance and leads to profound and rapid viral suppression.
Comparative Antiviral Activity: Monotherapy vs. Combination Therapy
The following tables summarize the available data for this compound monotherapy and compare it with the efficacy of representative modern DAA combination therapies.
Table 1: Summary of this compound Phase I/II Monotherapy Data
| Parameter | Value | Reference |
| Drug Class | Non-nucleoside NS5B polymerase inhibitor | [1] |
| HCV Genotype Studied | 1 | [1] |
| Maximum Viral Load Reduction | >1 log10 IU/mL in a subset of patients | [1] |
| Key Limitation | Gastrointestinal intolerance at higher doses | [1] |
| Development Status | Discontinued | [2][1] |
Table 2: Representative Modern DAA Combination Therapies
| Regimen (Trade Name) | Drug Classes | Applicable Genotypes | SVR12 Rates | Reference |
| Sofosbuvir/Velpatasvir (Epclusa®) | NS5B Nucleotide Inhibitor + NS5A Inhibitor | Pan-genotypic | >95% | |
| Glecaprevir/Pibrentasvir (Mavyret®) | NS3/4A Protease Inhibitor + NS5A Inhibitor | Pan-genotypic | >95% | |
| Sofosbuvir/Ledipasvir (Harvoni®) | NS5B Nucleotide Inhibitor + NS5A Inhibitor | 1, 4, 5, 6 | >95% | [3] |
Experimental Protocols
Assessment of Antiviral Activity in Clinical Trials
The antiviral activity of both this compound and modern DAAs is primarily assessed in clinical trials by quantifying the change in HCV RNA levels in the blood of infected patients.
Experimental Workflow for Assessing Antiviral Efficacy
Methodology for HCV RNA Quantification:
HCV RNA levels are typically measured using real-time reverse transcription polymerase chain reaction (RT-PCR) assays. These assays have a lower limit of detection and quantification, allowing for the precise measurement of viral load changes over time. A sustained virologic response (SVR) is defined as having undetectable HCV RNA at 12 weeks (SVR12) or 24 weeks (SVR24) after the completion of therapy.
Conclusion: The Imperative of Synergy
The journey from single-agent candidates like this compound to the current landscape of highly effective DAA combination therapies underscores a fundamental principle in antiviral drug development: the power of synergy. While this compound's development was curtailed, its story provides a valuable lesson on the limitations of a monotherapy approach against a highly adaptable virus like HCV. The success of modern DAA regimens, which target multiple viral processes simultaneously, has not only transformed the treatment of hepatitis C but also offers a compelling paradigm for the development of therapies against other challenging viral infections. The data unequivocally demonstrates that a multi-pronged, synergistic attack is the most effective strategy to achieve high rates of viral eradication and overcome the challenge of drug resistance.
References
A Head-to-Head Comparison of BILB 1941 and Other Non-Nucleoside Inhibitors of HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-nucleoside inhibitor (NNI) BILB 1941 with other allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. The content is supported by experimental data to assist researchers and drug development professionals in understanding the landscape of these antiviral agents.
Introduction to HCV NS5B Non-Nucleoside Inhibitors
The Hepatitis C Virus NS5B polymerase is a crucial enzyme for viral replication and a primary target for direct-acting antivirals (DAAs). Non-nucleoside inhibitors (NNIs) are a diverse class of compounds that bind to allosteric sites on the NS5B polymerase, inducing conformational changes that inhibit its enzymatic activity. These allosteric sites are categorized into four main pockets: thumb pocket I, thumb pocket II, palm pocket I, and palm pocket II. This compound was a pioneering NNI that targeted thumb pocket I and demonstrated antiviral activity in patients chronically infected with genotype 1 HCV.[1] However, its development was halted due to gastrointestinal intolerance at higher doses.[1][2] This guide compares this compound with other notable NNIs targeting various allosteric sites.
Mechanism of Action
NNIs inhibit the NS5B polymerase by binding to sites distant from the catalytic active site. This binding event prevents the conformational changes required for the initiation and elongation of the viral RNA strand. Each class of NNI, defined by its binding pocket, has a distinct mechanism of allosteric inhibition.
Below is a diagram illustrating the general mechanism of HCV NS5B inhibition by NNIs.
Caption: General mechanism of HCV NS5B inhibition by Non-Nucleoside Inhibitors (NNIs).
Comparative Performance Data
The following tables summarize the in vitro potency, resistance profiles, and pharmacokinetic parameters of this compound and other representative NNIs.
Table 1: In Vitro Potency (EC50/IC50) of HCV NS5B Non-Nucleoside Inhibitors
| Inhibitor (Class) | Target Site | HCV Genotype | EC50 (nM) | IC50 (nM) | Reference |
| This compound | Thumb Pocket I | 1b | 30 - 150 | 19 - 13,600 | [3][4] |
| 1a | Less potent than 1b | - | [1] | ||
| BI 207524 | Thumb Pocket I | 1a/1b | Improved potency over this compound | - | [5] |
| Filibuvir (PF-00868554) | Thumb Pocket II | 1a | 7 | 5 | [2] |
| 1b | 5 | 5 | [2] | ||
| Deleobuvir (BI 207127) | Thumb Pocket I | 1a/1b | - | - | [6] |
| Loprazolam (Benzodiazepine derivative) | Palm Pocket I | 1b | 900 | 40 | [7] |
| HCV-796 (Benzofuran) | Palm Pocket II | 1a | ~2.1-fold difference vs 1b | - | [8] |
| 1b | - | - | [8] | ||
| Setrobuvir (ANA598) | Palm Pocket I | 1a/1b | - | - | [9] |
EC50 values represent the concentration required to inhibit 50% of viral replication in cell-based replicon assays. IC50 values represent the concentration required to inhibit 50% of the isolated NS5B polymerase enzyme activity.
Table 2: Resistance Profiles of HCV NS5B Non-Nucleoside Inhibitors
| Target Site | Inhibitor Class | Key Resistance Mutations | Fold-Change in EC50 | Reference |
| Thumb Pocket I | Indole-based (e.g., this compound) | P495L/S/A | >10 | [9] |
| Thumb Pocket II | Thiophene-based (e.g., Filibuvir) | M423T/I, L419M, I482L | Significant reduction in efficacy | [10] |
| Palm Pocket I | Benzothiadiazine, Acylpyrrolidine | M414T/L, H95Q, C451R, G558R | - | [9] |
| Palm Pocket II | Benzofuran (e.g., HCV-796) | C316Y/N, S365T | - | [9] |
Fold-change in EC50 indicates the magnitude of resistance conferred by the mutation.
Table 3: Comparative Pharmacokinetic Parameters
| Inhibitor | Bioavailability | Half-life (t½) | Metabolism | Excretion | Reference |
| This compound | Dose-proportional plasma levels up to 300 mg | - | - | - | [1] |
| Filibuvir | - | - | - | - | [2] |
| Deleobuvir | - | - | - | - | [6] |
Pharmacokinetic data for early-stage NNIs is often limited in publicly available literature.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of antiviral compounds.
HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay
This biochemical assay measures the direct inhibition of the NS5B polymerase enzyme activity.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against purified HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B protein (C-terminally truncated for solubility)
-
Homopolymeric RNA template/primer (e.g., poly(A)/oligo(dT)) or heteropolymeric template
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Test compound serially diluted in DMSO
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare the reaction mixture containing assay buffer, NS5B enzyme, and the RNA template/primer.
-
Add varying concentrations of the test compound (or DMSO as a control) to the reaction mixture and incubate for a pre-determined time at room temperature.
-
Initiate the polymerase reaction by adding the rNTP mix, including the radiolabeled rNTP.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Precipitate the newly synthesized radiolabeled RNA onto a filter membrane (e.g., using trichloroacetic acid).
-
Wash the filter to remove unincorporated radiolabeled rNTPs.
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for an in vitro HCV NS5B RdRp assay.
HCV Replicon Assay
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells.
Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of a test compound.
Materials:
-
Huh-7 cells (or a subclone) harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound serially diluted in DMSO.
-
Luciferase assay reagent.
-
Cell viability assay reagent (e.g., MTS or CellTiter-Glo).
-
Luminometer and spectrophotometer/fluorometer.
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound (or DMSO as a control).
-
Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
To measure HCV replication, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
To measure cytotoxicity, in a parallel plate, add a cell viability reagent and measure the signal (e.g., absorbance or fluorescence) according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of HCV replication and the percentage of cytotoxicity for each compound concentration relative to the DMSO control.
-
Determine the EC50 and CC50 values by plotting the percentage of inhibition/cytotoxicity against the compound concentration and fitting the data to a dose-response curve.
-
Calculate the selectivity index (SI = CC50 / EC50).
Caption: Workflow for a cell-based HCV replicon assay.
Conclusion
This compound was a significant milestone in the development of HCV NS5B NNIs, demonstrating the clinical potential of targeting the thumb pocket I allosteric site. While its development was halted, the learnings from this compound have paved the way for the discovery of other potent NNIs targeting various allosteric pockets of the NS5B polymerase. The comparative data presented in this guide highlights the diversity in potency, resistance profiles, and mechanisms of action among different NNI classes. A thorough understanding of these differences is critical for the rational design of next-generation HCV inhibitors and for the development of effective combination therapies that can overcome viral resistance. The provided experimental protocols offer a standardized framework for the continued evaluation of novel anti-HCV compounds.
References
- 1. Safety, pharmacokinetics and antiviral effect of this compound, a novel hepatitis C virus RNA polymerase inhibitor, after 5 days oral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 5. Discovery of BI 207524, an indole diamide NS5B thumb pocket 1 inhibitor with improved potency for the potential treatment of chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Hepatitis C virus genetic variability and the presence of NS5B resistance-associated mutations as natural polymorphisms in selected genotypes could affect the response to NS5B inhibitors [iris.hunimed.eu]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Confirming Cellular Target Engagement of BILB 1941: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental methods to confirm the cellular target engagement of BILB 1941, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase. The document outlines key experimental data for this compound and compares it with other relevant HCV NS5B inhibitors. Detailed experimental protocols and visualizations are provided to facilitate the design and implementation of target engagement studies.
Executive Summary
This compound is a potent in vitro inhibitor of the HCV NS5B polymerase. However, its development was halted due to gastrointestinal intolerance observed in clinical trials.[1] This guide focuses on the methods used to confirm that the antiviral activity observed in cellular assays is a direct result of this compound engaging its intended target, the NS5B polymerase, within the complex environment of a living cell. We present a comparison with its analog, Deleobuvir (BI 207127), and other approved NS5B inhibitors such as Dasabuvir, Beclabuvir, and Sofosbuvir.
Comparative Analysis of HCV NS5B Polymerase Inhibitors
The following table summarizes the key biochemical and cellular activity data for this compound and a selection of comparator compounds. This data is essential for understanding the translation of enzymatic inhibition to cellular efficacy.
| Compound | Target | Mechanism of Action | Biochemical Potency (IC50) | Cellular Antiviral Potency (EC50) |
| This compound | HCV NS5B Polymerase | Non-Nucleoside Inhibitor (Thumb Pocket 1) | Potent in vitro inhibitor (specific IC50 not publicly available) | Demonstrated antiviral activity against HCV genotype 1.[1] |
| Deleobuvir (BI 207127) | HCV NS5B Polymerase | Non-Nucleoside Inhibitor (Thumb Pocket 1) | 50 nM (Genotype 1)[2][3][4] | 11 nM (Genotype 1b), 23 nM (Genotype 1a) in replicon assays.[2][3][4] |
| Dasabuvir | HCV NS5B Polymerase | Non-Nucleoside Inhibitor (Palm Pocket) | 2.2 - 10.7 nM (Genotype 1a/1b)[5] | 1.8 nM (Genotype 1b), 7.7 nM (Genotype 1a) in replicon assays.[6][7] |
| Beclabuvir | HCV NS5B Polymerase | Non-Nucleoside Inhibitor (Thumb Pocket 2) | Data from replicon assays available.[8] | Potent inhibition in replicon systems.[8] |
| Sofosbuvir | HCV NS5B Polymerase | Nucleoside Inhibitor (Active Site) | Acts as a chain terminator after intracellular phosphorylation.[9][10] | Potent pan-genotypic antiviral activity.[11][12] |
Experimental Protocols for Target Engagement
Confirming that a compound interacts with its intended target within a cell is a critical step in drug development. Below are detailed protocols for two key experimental approaches: the HCV Replicon Assay to measure cellular antiviral activity and the Cellular Thermal Shift Assay (CETSA) to directly confirm target engagement.
HCV Replicon Assay
This assay is the gold standard for measuring the cellular potency of HCV inhibitors. It utilizes a subgenomic HCV RNA (a replicon) that can replicate autonomously within a human hepatoma cell line (e.g., Huh-7). The replicon often contains a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.
Protocol:
-
Cell Culture: Maintain Huh-7 cells harboring an HCV genotype 1b subgenomic replicon expressing Renilla luciferase in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 (to maintain the replicon).
-
Compound Preparation: Prepare a serial dilution of this compound and comparator compounds in dimethyl sulfoxide (DMSO). The final DMSO concentration in the assay should be kept below 0.5%.
-
Assay Procedure:
-
Seed the replicon-containing Huh-7 cells into 96-well plates.
-
After cell adherence, treat the cells with the serially diluted compounds. Include a DMSO-only control (vehicle) and a known potent HCV inhibitor as a positive control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition:
-
Lyse the cells and measure the Renilla luciferase activity using a commercial luciferase assay system and a luminometer.
-
To assess cytotoxicity, a parallel assay using a viability reagent (e.g., CellTiter-Glo) can be performed.
-
-
Data Analysis:
-
Normalize the luciferase signal to the DMSO control.
-
Calculate the EC50 value (the concentration at which 50% of viral replication is inhibited) by fitting the dose-response data to a four-parameter logistic curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly confirm the physical interaction between a drug and its target protein in the native cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Culture Huh-7 cells to confluency.
-
Treat the cells with this compound at a concentration expected to be saturating (e.g., 10-20x the EC50 from the replicon assay) or with a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by a cooling step.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Protein Detection and Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble NS5B polymerase at each temperature point using Western blotting with an anti-NS5B antibody.
-
Quantify the band intensities from the Western blots.
-
-
Data Analysis:
-
Plot the percentage of soluble NS5B polymerase as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates direct binding and stabilization of the NS5B polymerase, thus confirming target engagement.
-
Visualizing Cellular Pathways and Workflows
To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.
Caption: Signaling pathway of HCV replication and the mechanism of action of this compound.
Caption: Experimental workflow for the HCV Replicon Assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Safety, pharmacokinetics and antiviral effect of this compound, a novel hepatitis C virus RNA polymerase inhibitor, after 5 days oral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. opnme.com [opnme.com]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antiviral activity of the anti-HCV drugs daclatasvir and sofosbuvir against SARS-CoV-2, the aetiological agent of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Finally sofosbuvir: an oral anti-HCV drug with wide performance capability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Culture Studies of the Efficacy and Barrier to Resistance of Sofosbuvir-Velpatasvir and Glecaprevir-Pibrentasvir against Hepatitis C Virus Genotypes 2a, 2b, and 2c - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of BILB 1941: A Comparative Analysis of a Discontinued HCV NS5B Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and early clinical data of BILB 1941, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Due to the discontinuation of its clinical development, publicly available in vivo animal efficacy data is limited. This guide therefore presents a comprehensive overview of this compound's mechanism of action, its clinical trial outcomes, and a comparative analysis based on representative data from established HCV NS5B inhibitors, sofosbuvir and dasabuvir.
This compound emerged as a potent and specific inhibitor of the HCV RNA-dependent RNA polymerase (NS5B), a crucial enzyme for viral replication.[1] The compound advanced to Phase I clinical trials, where it demonstrated antiviral activity in patients with HCV genotype 1.[1] However, the development was halted due to dose-limiting gastrointestinal intolerance.[1][2] This guide delves into the preclinical validation pathways typical for such a compound and provides a comparative context for its performance.
Mechanism of Action: Targeting the HCV Replication Engine
This compound is a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the HCV NS5B polymerase, specifically the "thumb pocket 1". This binding induces a conformational change in the enzyme, thereby inhibiting its ability to synthesize viral RNA.[3][4] Unlike nucleoside/nucleotide inhibitors (NIs) like sofosbuvir, which act as chain terminators after being incorporated into the growing RNA strand, NNIs like this compound and dasabuvir prevent the polymerase from functioning correctly from the outset.[5][6]
Caption: HCV Replication Cycle and NS5B Polymerase Inhibition.
In Vivo Validation in Animal Models: A Reconstructed View
The development of animal models for HCV has been challenging due to the virus's narrow host range, primarily infecting humans and chimpanzees.[7][8][9] Preclinical efficacy testing of HCV inhibitors typically relies on two main models:
-
Chimpanzees: As the only immunocompetent animal model susceptible to HCV infection, chimpanzees have been instrumental in studying viral immunology and the efficacy of antiviral agents.[7][10] However, ethical considerations, cost, and limited availability have severely restricted their use.[5]
-
Humanized Mice: These are immunodeficient mice transplanted with human hepatocytes, allowing for HCV infection and replication in a small animal model.[10][11] The most common are uPA-SCID and FRG mice.[12] These models are valuable for assessing the in vivo efficacy of direct-acting antivirals (DAAs) like NS5B inhibitors.[11]
While specific in vivo efficacy data for this compound in these models is not publicly available, the following sections detail a representative experimental protocol and comparative data that would be expected from such studies.
Representative Experimental Protocol: Efficacy in Humanized Mice
This protocol outlines a typical study to evaluate the antiviral efficacy of an HCV NS5B inhibitor in humanized mice.
1. Animal Model:
-
uPA+/+/SCID mice transplanted with human hepatocytes.
-
Animals are housed in a specific pathogen-free facility.
-
Successful engraftment is confirmed by measuring human albumin levels in mouse serum.
2. Infection:
-
Mice with high levels of human hepatocyte engraftment are infected with a patient-derived HCV genotype 1b serum inoculum.
-
HCV RNA levels are monitored weekly to confirm chronic infection.
3. Treatment:
-
Once a stable viremia is established, mice are randomized into treatment and control groups.
-
Treatment Group: Administered the NS5B inhibitor (e.g., this compound) orally, once or twice daily, at various dose levels.
-
Control Group: Administered a vehicle control on the same schedule.
-
Positive Control Group: Administered an approved HCV inhibitor (e.g., sofosbuvir or dasabuvir).
-
Treatment duration is typically 2-4 weeks.
4. Monitoring and Endpoints:
-
Primary Endpoint: Change in serum HCV RNA levels from baseline. Blood samples are collected at regular intervals during and after treatment.
-
Secondary Endpoints:
-
Intrahepatic HCV RNA levels at the end of the study.
-
Tolerability and any adverse effects (body weight, clinical signs).
-
Analysis of viral resistance mutations in NS5B at the end of treatment.
-
5. Quantification of HCV RNA:
-
Total RNA is extracted from serum and liver tissue.
-
HCV RNA levels are quantified using a real-time RT-PCR assay.
Caption: Experimental Workflow for In Vivo HCV Efficacy Studies.
Comparative Efficacy Data
The following table presents a summary of the clinical efficacy of this compound from its Phase I trial alongside representative preclinical and clinical data for the approved NS5B inhibitors, sofosbuvir (a nucleoside inhibitor) and dasabuvir (a non-nucleoside inhibitor). The preclinical data for this compound is presented as "Not Available" due to the lack of published studies.
| Feature | This compound | Sofosbuvir | Dasabuvir |
| Drug Class | Non-Nucleoside Inhibitor (NNI) | Nucleotide Analogue Inhibitor (NI) | Non-Nucleoside Inhibitor (NNI) |
| Target | NS5B Polymerase (Thumb Pocket 1) | NS5B Polymerase (Active Site) | NS5B Polymerase (Palm Pocket) |
| Animal Model Efficacy | Not Publicly Available | Chimpanzee: Significant viral load reduction[8] | Humanized Mice: Demonstrated antiviral activity |
| Human Efficacy (Phase I/II) | >1 log10 IU/mL viral load reduction in some patients at doses of 60-450 mg[1] | ~2-4 log10 IU/mL viral load reduction in monotherapy[8] | ~1-2 log10 IU/mL viral load reduction in monotherapy |
| Genotype Coverage | Genotype 1 | Pan-genotypic (1-6)[6] | Genotype 1[13] |
| Barrier to Resistance | Lower | High[14] | Lower |
| Reason for Discontinuation | Gastrointestinal Intolerance[1][2] | N/A (Approved) | N/A (Approved as part of a combination regimen) |
Note: Data for sofosbuvir and dasabuvir are compiled from various preclinical and clinical studies for comparative purposes.[6][8][13][14][15][16][17]
Conclusion
This compound was a promising early-stage HCV NS5B polymerase inhibitor that demonstrated proof-of-concept antiviral activity in humans.[1] However, its development was curtailed by tolerability issues, a common hurdle in drug development.[1][2] While specific in vivo animal efficacy data for this compound remains elusive in the public domain, the established preclinical development pathway for similar HCV inhibitors, utilizing humanized mouse models, provides a clear framework for how such validation would have been conducted. The comparison with successful drugs like sofosbuvir and dasabuvir highlights the high bar for both efficacy and safety required for approval in the rapidly evolving landscape of HCV therapeutics. For researchers, the story of this compound serves as a valuable case study in the challenges of translating potent in vitro activity into a clinically viable therapeutic.
References
- 1. Safety, pharmacokinetics and antiviral effect of this compound, a novel hepatitis C virus RNA polymerase inhibitor, after 5 days oral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of NS5B polymerase inhibitors for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Recent FDA approval of sofosbuvir and simeprevir. Implications for current HCV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models Used in Hepatitis C Virus Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Hepatitis C virus infection and related liver disease: the quest for the best animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. viralhepatitisjournal.org [viralhepatitisjournal.org]
- 12. Animal Models to Study Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dasabuvir : a new direct antiviral agent for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Profile of paritaprevir/ritonavir/ombitasvir plus dasabuvir in the treatment of chronic hepatitis C virus genotype 1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming Bioavailability Challenges of Dasabuvir and Enabling a Triple-Combination Direct-Acting Antiviral HCV Regimen through a Salt of Very Weak Acid for Oral Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sofosbuvir: a novel oral agent for chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking BILB 1941: A Look Back at an Early HCV Inhibitor Against Today's Standard of Care
A new comparative analysis highlights the monumental advancements in Hepatitis C virus (HCV) therapeutics by benchmarking the early investigational non-nucleoside inhibitor, BILB 1941, against the current pangenotypic direct-acting antiviral (DAA) regimens. This guide provides a data-driven comparison for researchers, scientists, and drug development professionals, illustrating the evolution in efficacy, safety, and mechanism of action that has transformed HCV from a chronic illness to a curable disease.
The treatment landscape for Hepatitis C has undergone a dramatic transformation over the past two decades. Early drug development efforts, such as those for this compound, an allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase, laid the groundwork for understanding viral targets. However, these early candidates were often hampered by modest efficacy, significant side effects, and a low barrier to resistance.[1][2][3] Today's standard of care, dominated by DAA combination therapies, offers cure rates exceeding 95% with short, well-tolerated, all-oral regimens.[4][5][6]
This guide revisits this compound, placing its clinical data in the context of modern therapeutic options to underscore the progress made in the field.
Mechanism of Action: Targeting the Viral Replication Engine
HCV replication is a complex process reliant on several nonstructural (NS) viral proteins. Both this compound and a component of some current regimens, sofosbuvir, target the NS5B polymerase, the core enzyme for HCV RNA replication. However, their mechanisms of inhibition differ significantly.
This compound is a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the NS5B polymerase, inducing a conformational change that renders the enzyme inactive.[7] This binding occurs at a site distinct from the enzyme's active site.[8]
In contrast, the current standard of care includes various classes of DAAs that target different key viral enzymes:
-
NS5B Nucleoside Inhibitors (e.g., Sofosbuvir): These drugs act as chain terminators. After being metabolized to their active triphosphate form, they are incorporated into the growing viral RNA strand by the NS5B polymerase, preventing further elongation.[9][10][11]
-
NS3/4A Protease Inhibitors (e.g., Glecaprevir): These agents block the viral protease responsible for cleaving the HCV polyprotein into mature, functional proteins, a critical step for viral replication.[4]
-
NS5A Inhibitors (e.g., Pibrentasvir, Velpatasvir): These drugs target the NS5A protein, which is essential for both viral RNA replication and the assembly of new virus particles.
The current standard of care employs a combination of these DAAs, attacking the virus at multiple points in its lifecycle. This multi-pronged approach leads to a high barrier to resistance and potent antiviral activity across all HCV genotypes.
Comparative Efficacy: From Viral Load Reduction to Viral Eradication
A direct head-to-head comparison of this compound with modern DAAs is not available, as the development of this compound was discontinued due to tolerability issues before the advent of current regimens.[12] However, a comparative look at their clinical trial endpoints reveals a stark difference in therapeutic outcomes.
The primary efficacy endpoint for the this compound trial was the reduction in HCV RNA levels after a short course of monotherapy. In contrast, the goal and primary endpoint for modern DAA therapy is a Sustained Virologic Response 12 weeks after the end of treatment (SVR12), which is considered a virological cure.
| Parameter | This compound (2009 data)[12] | Current Standard of Care (Glecaprevir/Pibrentasvir & Sofosbuvir/Velpatasvir) |
| Primary Efficacy Endpoint | Reduction in viral load (log10 IU/mL) after 5 days of monotherapy | Sustained Virologic Response 12 weeks post-treatment (SVR12) |
| Efficacy in Genotype 1 | A ≥1 log10 IU/mL decrease in viral load was seen in a minority of patients at most doses. At the highest tolerated dose (300 mg), 2 out of 8 patients achieved this endpoint. | SVR12 rates of 98-100% in treatment-naïve, non-cirrhotic patients.[4][13][14] |
| Pangenotypic Activity | Activity was primarily assessed in genotype 1, with subtype 1b showing a better response than 1a. | Highly effective against all major HCV genotypes (1-6).[15] |
| Treatment Duration | 5 days (in the reported study) | Typically 8 or 12 weeks.[4][6] |
Safety and Tolerability: A Paradigm Shift
The tolerability of HCV treatments has improved as dramatically as their efficacy. The development of this compound was ultimately halted due to dose-limiting gastrointestinal side effects.
| Parameter | This compound (2009 data)[12] | Current Standard of Care (Glecaprevir/Pibrentasvir & Sofosbuvir/Velpatasvir) |
| Common Adverse Events | Gastrointestinal-related, primarily diarrhea, with frequency increasing with dose. | Generally well-tolerated. Most common adverse events are mild and may include headache, fatigue, and nausea.[16][17] |
| Serious Adverse Events | No serious adverse events were reported in the 5-day study. | Serious adverse events are rare.[17][18] |
| Treatment Discontinuation due to Adverse Events | At the 450 mg dose, all 5 actively treated patients discontinued due to intolerance or elevated liver enzymes. | Discontinuation due to adverse events is infrequent (e.g., ~0.6% for glecaprevir/pibrentasvir in a real-world meta-analysis).[17] |
Experimental Protocols
This compound Clinical Trial (as of 2009)
1. Viral Load Quantification:
-
Assay: Roche Cobas TaqMan HCV Test.[12]
-
Methodology: This is an in vitro nucleic acid amplification test for the quantification of HCV RNA in plasma or serum. The method involves automated specimen preparation using a generic silica-based capture technique to isolate HCV RNA. This is followed by reverse transcription of the viral RNA to complementary DNA (cDNA) and subsequent simultaneous PCR amplification of the target cDNA and detection using a cleaved dual-labeled oligonucleotide probe specific to a highly conserved sequence in the 5'-untranslated region of the HCV genome.[14][18][19][20][21] A known copy number of an internal quantitation standard is processed with each sample to allow for accurate quantification of the viral load, expressed in International Units per milliliter (IU/mL).[18]
2. Resistance Analysis:
-
Methodology: NS5B population sequencing and phenotyping were performed.[12]
-
Population Sequencing: This involved the extraction of viral RNA from patient plasma samples, followed by reverse transcription and PCR amplification of the NS5B gene. The resulting DNA amplicons were then sequenced using the dideoxynucleotide chain termination method. The obtained sequences were compared to a baseline or wild-type reference sequence to identify amino acid substitutions associated with drug resistance.[7][12]
-
Phenotypic Analysis: To assess the impact of identified mutations on drug susceptibility, site-directed mutagenesis was used to introduce these mutations into an HCV replicon system. These replicons, which are self-replicating HCV RNA molecules, were then transfected into cultured human hepatoma cells (e.g., Huh7 cells). The replication capacity of the mutant replicons was measured, and the 50% effective concentration (EC50) of this compound required to inhibit replication was determined and compared to that for the wild-type replicon.[13][16]
-
Current Standard of Care (DAA) Clinical Trials
1. Viral Load Quantification:
-
Assay: Modern versions of real-time PCR assays, such as the Roche COBAS® AmpliPrep/COBAS® TaqMan® HCV Quantitative Test, v2.0, are used.
-
Methodology: The principles are similar to the earlier versions but with enhanced sensitivity, broader genotype coverage due to designs like dual-probe technology, and improved mismatch tolerance.[21] The primary endpoint is the absence of detectable HCV RNA 12 weeks after treatment completion (SVR12).
2. Resistance Analysis:
-
Methodology: While not routinely performed in clinical practice for treatment-naïve patients due to the high efficacy of pangenotypic regimens, resistance analysis in clinical trials involves next-generation sequencing of the NS3, NS5A, and NS5B genes to identify resistance-associated substitutions (RASs) at baseline and at the time of virologic failure. Phenotypic analysis using replicon systems is also employed to characterize the impact of these RASs on the activity of the DAAs.
Visualizing the Mechanisms and Workflows
Caption: Simplified lifecycle of the Hepatitis C virus within a hepatocyte.
Caption: Mechanisms of action for different classes of direct-acting antivirals.
Caption: Workflow for virologic and resistance assessments in HCV clinical trials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Hepatitis C: Recent Successes and Continuing Challenges in the Development of Improved Treatment Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of Antiviral Therapy for Hepatitis C: The Long Journey from Interferon to Pan-Genotypic Direct-Acting Antivirals (DAAs) [mdpi.com]
- 5. Breakthroughs in hepatitis C research: from discovery to cure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis C Virus: Insights Into Its History, Treatment, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatitis C Virus NS5B Sequence-Based Genotyping Analysis of Patients From the Sharkia Governorate, Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. remedypublications.com [remedypublications.com]
- 9. brieflands.com [brieflands.com]
- 10. Genotypic and Phenotypic Analyses of Hepatitis C Virus Variants Observed in Clinical Studies of VX-222, a Nonnucleoside NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Second-Generation Cobas AmpliPrep/Cobas TaqMan HCV Quantitative Test for Viral Load Monitoring: a Novel Dual-Probe Assay Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cobas AmpliPrep/Cobas TaqMan HCV Test, Version 2.0, Real-Time PCR Assay Accurately Quantifies Hepatitis C Virus Genotype 4 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Genotypic and phenotypic analyses of hepatitis C virus variants observed in clinical studies of VX-222, a nonnucleoside NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aphl.org [aphl.org]
- 16. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. diagnostics.roche.com [diagnostics.roche.com]
- 19. Use of Sequence Analysis of the NS5B Region for Routine Genotyping of Hepatitis C Virus with Reference to C/E1 and 5′ Untranslated Region Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of BILB 1941: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like BILB 1941 is a critical component of laboratory safety and regulatory compliance. As a potent inhibitor of the Hepatitis C virus (HCV) NS5B polymerase, this compound requires careful handling throughout its lifecycle, including its final disposition.[1][2][3][4] This document provides essential guidance on the proper disposal procedures for this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Principle of Hazardous Waste Management
Investigational drugs and novel chemical entities for which comprehensive hazard information is not yet available should be treated as hazardous waste. The primary principle for the disposal of such materials is to prevent their release into the environment. The recommended method for the disposal of this compound is through a licensed hazardous waste management company, which will typically utilize incineration to ensure complete destruction of the compound.[5][6][7]
Step-by-Step Disposal Procedures
Researchers must adhere to the specific hazardous waste management protocols of their institution, which should be aligned with local, state, and federal regulations. The following steps provide a general framework for the proper disposal of this compound:
-
Segregation and Containment:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Collect all solid waste, including contaminated personal protective equipment (PPE) such as gloves and lab coats, disposable labware, and any residual powder, in a designated, leak-proof hazardous waste container.[8][9]
-
For liquid waste containing this compound, use a separate, compatible, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[10][11]
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "(E)-3-(4-((1-((3-cyclopentyl-1-methyl-2-(pyridin-2-yl)-1H-indole-6-carboxamido)cyclobutane-1-carboxamido)phenyl)acrylic acid)".
-
Include the concentration of this compound if in a solution and any other chemical constituents.
-
Indicate the date when waste was first added to the container.
-
-
Storage:
-
Disposal Request and Pickup:
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and adhere to all applicable local, state, and federal regulations for hazardous waste disposal.
References
- 1. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling BILB 1941
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of BILB 1941, a potent non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₄N₄O₄ | --INVALID-LINK-- |
| Molecular Weight | 562.67 g/mol | --INVALID-LINK-- |
| CAS Number | 494856-61-0 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Storage (Powder) | -20°C for long-term storage. | --INVALID-LINK-- |
| Storage (In solution) | -80°C for up to 6 months; -20°C for up to 1 month. | --INVALID-LINK-- |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is essential for laboratory safety and environmental protection. The following workflow outlines the key steps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
